molecular formula C48H64O27 B2935150 GL3

GL3

Cat. No.: B2935150
M. Wt: 1073.0 g/mol
InChI Key: SMSRUMQQXKEQCV-NKRYKJGSSA-N
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Description

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate has been reported in Fraxinus excelsior and Ligustrum lucidum with data available.

Properties

IUPAC Name

methyl (4S,5E,6S)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-6-[2-[4-[2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxyphenyl]ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-47-40(60)36(56)33(53)28(15-49)71-47)13-31(51)67-19-30-35(55)38(58)39(59)46(73-30)66-12-11-20-7-9-21(10-8-20)70-32(52)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-48-41(61)37(57)34(54)29(16-50)72-48/h5-10,17-18,24-25,28-30,33-41,44-50,53-61H,11-16,19H2,1-4H3/b22-5+,23-6+/t24-,25-,28+,29+,30+,33+,34+,35+,36-,37-,38-,39+,40+,41+,44-,45-,46+,47-,48-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSRUMQQXKEQCV-NKRYKJGSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/1\[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)OC(=O)C[C@@H]\5C(=CO[C@H](/C5=C/C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64O27
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1073.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of GLABRA3 (GL3) in Arabidopsis thaliana: A Technical Guide to its Function in Epidermal Cell Fate

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

GLABRA3 (GL3), a basic helix-loop-helix (bHLH) transcription factor, is a cornerstone in the regulatory network governing epidermal cell differentiation in the model organism Arabidopsis thaliana. This document provides a comprehensive technical overview of this compound's function, with a primary focus on its well-established role in trichome (leaf hair) and root hair development. We delve into the molecular interactions, signaling pathways, and genetic redundancy that define this compound's mechanism of action. This guide synthesizes key quantitative data, details relevant experimental methodologies, and presents visual representations of the underlying biological processes to facilitate a deeper understanding for research and development applications.

Core Function and Mechanism of Action

GLABRA3 is a pivotal regulatory protein that, in concert with other transcription factors, dictates the fate of epidermal cells, directing them towards becoming trichomes on aerial tissues or non-hair cells in the root.[1] Its function is primarily executed through its participation in a transcriptional activation complex known as the MYB-bHLH-WD40 (MBW) complex.[2][3]

The MBW Transcriptional Activation Complex

The canonical MBW complex in the context of trichome initiation consists of three core protein types:

  • A R2R3-MYB transcription factor: GLABRA1 (GL1)[4]

  • A bHLH transcription factor: GLABRA3 (this compound) or its partially redundant homolog, ENHANCER OF GLABRA3 (Ethis compound)[5]

  • A WD40-repeat protein: TRANSPARENT TESTA GLABRA1 (TTG1)

Within this complex, this compound acts as a crucial scaffold, physically interacting with both GL1 and TTG1. Yeast two-hybrid assays have demonstrated that GL1 and TTG1 do not directly interact, highlighting the essential bridging role of this compound. This trimeric complex then binds to the promoters of downstream target genes to activate their transcription and initiate the cascade of events leading to trichome formation.

Redundancy with ENHANCER OF GLABRA3 (Ethis compound)

This compound and Ethis compound are closely related bHLH proteins that exhibit partial functional redundancy. While single this compound mutants show a moderate reduction in trichome initiation and altered trichome morphology (smaller and less branched), and ethis compound single mutants have an almost wild-type trichome phenotype, the this compound ethis compound double mutant is completely glabrous (hairless). This indicates that, while this compound plays a more dominant role, both proteins are required for the complete specification of trichome fate. Similarly, in the root epidermis, this compound ethis compound double mutants fail to specify the non-hair cell type, leading to a "hairy" root phenotype.

The this compound-Mediated Signaling Pathway in Trichome Initiation

The initiation of a trichome from an epidermal cell is a tightly regulated process. The this compound-containing MBW complex is at the heart of this pathway, directly activating a suite of downstream genes.

GL3_Signaling_Pathway cluster_inputs GL1 GL1 (R2R3-MYB) MBW_Complex MBW Activator Complex (GL1-GL3-TTG1) GL1->MBW_Complex GL3_Ethis compound This compound / Ethis compound (bHLH) GL3_Ethis compound->MBW_Complex GL3_promoter This compound Promoter GL3_Ethis compound->GL3_promoter Binds TTG1 TTG1 (WD40) TTG1->MBW_Complex GL2 GL2 (HD-ZIP) MBW_Complex->GL2 Activates CPC_TRY_ETC1 CPC / TRY / ETC1 (R3-MYB) MBW_Complex->CPC_TRY_ETC1 Activates Trichome_Initiation Trichome Initiation GL2->Trichome_Initiation Promotes CPC_TRY_ETC1->MBW_Complex Inhibits Lateral_Inhibition Lateral Inhibition CPC_TRY_ETC1->Lateral_Inhibition Mediates GL3_promoter->GL3_Ethis compound Negative Autoregulation

Figure 1: this compound-centric signaling pathway for trichome initiation.

As depicted in Figure 1, the MBW complex, formed by the interaction of GL1, this compound/Ethis compound, and TTG1, serves as the primary activator. This complex directly binds to the promoters of key downstream regulatory genes. One of the most critical targets is GLABRA2 (GL2) , a homeodomain-leucine zipper transcription factor, which acts as a positive regulator to execute the trichome initiation program.

Simultaneously, the MBW complex activates the expression of several single-repeat R3-MYB proteins, such as CAPRICE (CPC) , TRIPTYCHON (TRY) , and ENHANCER OF TRIPTYCHON AND CAPRICE1 (ETC1) . These R3-MYB proteins are negative regulators of trichome formation. They are thought to move to adjacent epidermal cells, where they compete with GL1 for binding to this compound, thereby disrupting the formation of the active MBW complex and inhibiting trichome initiation in neighboring cells. This process, known as lateral inhibition, is crucial for the proper spacing and patterning of trichomes on the leaf surface.

Interestingly, this compound is also involved in a negative autoregulatory feedback loop. It can be recruited to its own promoter in a GL1-independent manner, leading to a decrease in its own expression.

Quantitative Data Summary

The function of this compound and its interactions have been quantified in several studies. The tables below summarize key findings.

Protein-Protein Interaction Modifications

A study on the this compound-sst mutant allele, which has a Leu to Phe substitution in a protein-protein interaction domain, quantified the impact on its binding affinity to other components of the MBW complex using yeast two-hybrid assays.

Interacting ProteinsWild-Type this compound Interaction (Relative Strength)This compound-sst Mutant Interaction (Relative Strength)Percent Decrease in InteractionReference
This compound with GL1100%~25%75%
This compound with TTG1100%~50%50%
This compound with TRYNo significant difference reportedNo significant difference reported0%

Table 1: Quantitative analysis of protein interactions for wild-type this compound versus the this compound-sst mutant protein in a yeast two-hybrid system.

Phenotypic Consequences of this compound Mutations

Mutations in this compound lead to distinct, quantifiable changes in trichome morphology and density.

GenotypeTrichome PhenotypeTrichome BranchingEndoreduplicationReference
Wild-Type (e.g., Col)Normal trichomes2-4 branches16C to 64C DNA content
This compound (loss-of-function)Smaller trichomes, moderately reduced initiationReduced branchingReduced
This compound-sstOver-expanded, oddly shaped trichomes-Increased
This compound ethis compound (double mutant)Glabrous (no trichomes)N/AN/A

Table 2: Summary of trichome phenotypes associated with various this compound genotypes.

Key Experimental Protocols

The elucidation of this compound function has relied on a variety of molecular and genetic techniques. Below are detailed methodologies for two central experimental approaches.

Yeast Two-Hybrid (Y2H) Assay for Protein Interaction Analysis

This method is used to test for physical interactions between proteins (e.g., this compound and GL1).

Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein (e.g., this compound) is fused to the BD, and the "prey" protein (e.g., GL1) is fused to the AD. If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional GAL4 transcription factor. This drives the expression of a reporter gene (e.g., lacZ or HIS3), allowing for a colorimetric or growth-based readout.

Detailed Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of this compound into a Y2H "bait" vector (e.g., pGBKT7), creating a fusion with the GAL4 DNA-Binding Domain (BD-GL3).

    • Clone the full-length coding sequences of potential interacting partners (GL1, TTG1, etc.) into a Y2H "prey" vector (e.g., pGADT7), creating fusions with the GAL4 Activation Domain (AD-GL1, AD-TTG1).

  • Yeast Transformation:

    • Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with a pair of bait and prey plasmids using the lithium acetate/polyethylene glycol method.

    • Plate the transformed yeast onto selective dropout medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.

  • Interaction Assay:

    • After 3-5 days of growth, replica-plate the colonies onto a higher stringency selective medium lacking tryptophan, leucine, histidine, and adenine (B156593) (SD/-Trp/-Leu/-His/-Ade).

    • For quantitative analysis, perform a liquid β-galactosidase assay using ONPG (o-nitrophenyl-β-D-galactopyranoside) as a substrate, measuring absorbance at 420 nm to quantify reporter gene expression.

  • Controls:

    • Include negative controls, such as co-transformation of BD-GL3 with an empty AD vector and AD-GL1 with an empty BD vector, to ensure no self-activation.

    • Include a positive control with known interacting proteins.

Y2H_Workflow Start Start Vector_Construction 1. Vector Construction - Bait (BD-GL3) - Prey (AD-Partner) Start->Vector_Construction Yeast_Transformation 2. Yeast Co-Transformation Vector_Construction->Yeast_Transformation Selection_1 3. Selection on SD/-Trp/-Leu Yeast_Transformation->Selection_1 Selection_2 4. Replica Plating on SD/-Trp/-Leu/-His/-Ade Selection_1->Selection_2 Growth Growth indicates interaction Selection_2->Growth No_Growth No growth indicates no interaction Selection_2->No_Growth Quantification 5. (Optional) Quantitative β-galactosidase assay Growth->Quantification End End No_Growth->End Quantification->End

Figure 2: Experimental workflow for a Yeast Two-Hybrid (Y2H) assay.
Chromatin Immunoprecipitation (ChIP) Assay

This technique is used to determine if this compound directly binds to the promoter of a specific target gene (e.g., GL2) in vivo.

Principle: Plant tissues are treated with formaldehyde (B43269) to cross-link proteins to DNA. The chromatin is then isolated and sheared into small fragments. An antibody specific to the protein of interest (this compound) is used to immunoprecipitate the protein-DNA complexes. Finally, the cross-links are reversed, the DNA is purified, and quantitative PCR (qPCR) is used to determine if the target gene's promoter DNA was enriched in the immunoprecipitated fraction.

Detailed Protocol:

  • Cross-linking:

    • Harvest 1-2 grams of young Arabidopsis leaf tissue.

    • Submerge the tissue in a buffer containing 1% formaldehyde and apply a vacuum for 10-15 minutes to facilitate cross-linking.

    • Quench the reaction by adding glycine (B1666218) to a final concentration of 0.125 M and applying a vacuum for another 5 minutes.

  • Chromatin Isolation and Shearing:

    • Rinse the tissue, freeze in liquid nitrogen, and grind to a fine powder.

    • Isolate nuclei using a series of buffer washes and centrifugation steps.

    • Resuspend the nuclear pellet and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

  • Immunoprecipitation (IP):

    • Pre-clear the chromatin solution with Protein A/G agarose (B213101) beads to reduce non-specific binding.

    • Add a specific anti-GL3 antibody to the chromatin and incubate overnight at 4°C with gentle rotation.

    • Add Protein A/G agarose beads to capture the antibody-protein-DNA complexes.

  • Washes and Elution:

    • Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

    • Elute the complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).

  • Reverse Cross-linking and DNA Purification:

    • Add NaCl to the eluate and incubate at 65°C for at least 6 hours to reverse the formaldehyde cross-links.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a PCR purification kit or phenol-chloroform extraction.

  • Analysis by qPCR:

    • Design primers specific to the promoter region of the putative target gene (GL2) and a control region (a gene not expected to be a target).

    • Perform qPCR on the immunoprecipitated DNA and an input control (chromatin saved before the IP step).

    • Calculate the enrichment of the target promoter relative to the control region to confirm direct binding.

Conclusion and Future Directions

GLABRA3 is a master regulator of epidermal cell fate in Arabidopsis, with its function intricately tied to the formation and activity of the MBW transcriptional complex. Its role in activating downstream targets like GL2 to promote trichome development, while also activating repressors like CPC to establish patterning, showcases the sophisticated control mechanisms at play. The partial redundancy with Ethis compound ensures robustness in these developmental pathways. The quantitative data on protein interactions and mutant phenotypes provide a solid framework for understanding its molecular function.

Future research may focus on identifying additional direct targets of the this compound-containing MBW complex to broaden our understanding of the trichome initiation network. Investigating the post-translational modifications of this compound could reveal further layers of regulation. For drug development professionals, particularly in the agrochemical sector, understanding the precise mechanisms of trichome development, a key physical defense against pests and pathogens, could offer novel targets for enhancing crop resilience. The detailed protocols and pathways outlined in this guide provide a foundational resource for pursuing these and other research avenues.

References

GLABRA3 (GL3) Protein Interactions in Plant Cell Fate Determination: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant development, the precise determination of cell fate is paramount for the formation of functional tissues and organs. The epidermis, as the outermost protective layer, displays a remarkable diversity of specialized cell types, including trichomes (leaf hairs) and root hairs. The specification of these distinct cell lineages is governed by a complex network of transcription factors. At the heart of this regulatory network in the model plant Arabidopsis thaliana lies the basic helix-loop-helix (bHLH) protein, GLABRA3 (GL3).

This compound, and its close homolog ENHANCER OF GLABRA3 (Ethis compound), function as key regulators in both trichome and root hair development.[1][2] They do not act in isolation but rather as part of a dynamic multi-protein complex, the composition of which dictates the transcriptional output and ultimately, the developmental fate of the epidermal cell. This technical guide provides a comprehensive overview of the known protein-protein interactions of this compound, the signaling pathways in which it participates, and detailed experimental protocols for studying these interactions.

This compound Protein Interactions: A Summary of Quantitative and Qualitative Data

The function of this compound is intrinsically linked to its ability to form complexes with other regulatory proteins. These interactions have been primarily elucidated through yeast two-hybrid (Y2H) assays, co-immunoprecipitation (Co-IP), and bimolecular fluorescence complementation (BiFC) studies. While precise dissociation constants (Kd) for these interactions are not widely available in the literature, the existing data provides a robust qualitative and semi-quantitative understanding of the this compound interactome.

Interacting ProteinBiological ProcessExperimental EvidenceInteraction Details
GLABRA1 (GL1) Trichome DevelopmentY2H, Co-IP, BiFCThis compound physically interacts with the R2R3-MYB transcription factor GL1.[3][4] This interaction is crucial for the activation of downstream targets in the trichome initiation pathway.[5] A mutant form of this compound showed a 75% reduction in its interaction with GL1, highlighting the specificity of the binding.
ENHANCER OF GLABRA3 (Ethis compound) Trichome & Root Hair DevelopmentY2HThis compound can form homodimers and heterodimers with its homolog Ethis compound. They act in a partially redundant manner to specify epidermal cell fates.
TRANSPARENT TESTA GLABRA1 (TTG1) Trichome & Root Hair DevelopmentY2H, Co-IPThis compound interacts with the WD40-repeat protein TTG1. TTG1 acts as a scaffold protein, facilitating the formation of a transcriptional activation complex. A mutant this compound exhibited a 50% decrease in its interaction with TTG1.
WEREWOLF (WER) Root Hair DevelopmentY2HIn the root epidermis, this compound and Ethis compound interact with the R2R3-MYB protein WER to promote the non-hair cell fate.
CAPRICE (CPC), TRIPTYCHON (TRY), ENHANCER OF TRY AND CPC1 (ETC1) Trichome & Root Hair DevelopmentY2HThese single-repeat R3 MYB proteins act as inhibitors of the this compound-containing activator complex. They compete with GL1 (in trichomes) or WER (in roots) for binding to this compound/Ethis compound, thereby repressing the transcriptional activity of the complex and promoting the alternative cell fate (non-trichome or root hair).
JAZ proteins Jasmonate SignalingY2H, in plantaThe C-terminal domain of this compound interacts with JAZ (Jasmonate ZIM-domain) proteins, which are repressors of jasmonate signaling. This interaction links developmental pathways with plant defense responses.

Signaling Pathways Involving this compound

The interplay of this compound with its various partners forms the basis of the signaling pathways that control epidermal cell fate. These pathways are best understood in the context of trichome and root hair development.

Trichome Initiation Pathway

In the shoot epidermis, the formation of a trichome is initiated by the assembly of a transcriptional activation complex composed of this compound/Ethis compound, GL1, and TTG1. This complex directly binds to the promoters of downstream target genes, including GLABRA2 (GL2), a key positive regulator of trichome development. The complex also activates the expression of the inhibitory R3 MYB proteins like CPC, which then move to neighboring cells to suppress trichome formation, leading to the characteristic spacing pattern of trichomes on the leaf surface.

Trichome_Initiation_Pathway cluster_activator Activator Complex Formation cluster_targets Downstream Targets GL1 GL1 (R2R3-MYB) GL3_Ethis compound This compound/Ethis compound (bHLH) GL1->GL3_Ethis compound Interaction GL2 GL2 (Homeodomain) GL3_Ethis compound->GL2 Activation CPC CPC/TRY/ETC1 (R3-MYB) GL3_Ethis compound->CPC Activation TTG1 TTG1 (WD40) TTG1->GL3_Ethis compound Interaction Trichome Trichome GL2->Trichome CPC->GL1 Inhibition (Competition for this compound binding) Neighboring_Cell Neighboring Epidermal Cell CPC->Neighboring_Cell Movement No_Trichome No_Trichome Neighboring_Cell->No_Trichome Root_Hair_Patterning_Pathway cluster_non_hair_cell Non-Hair Cell (Atrichoblast) cluster_hair_cell Hair Cell (Trichoblast) WER WER (R2R3-MYB) Activator_Complex WER-GL3/Ethis compound-TTG1 Activator Complex WER->Activator_Complex GL3_EGL3_NH This compound/Ethis compound (bHLH) GL3_EGL3_NH->Activator_Complex TTG1_NH TTG1 (WD40) TTG1_NH->Activator_Complex GL2_NH GL2 Expression Activator_Complex->GL2_NH Activation CPC_Expression CPC Expression Activator_Complex->CPC_Expression Activation No_Root_Hair No_Root_Hair GL2_NH->No_Root_Hair CPC_Protein CPC Protein (R3-MYB) CPC_Expression->CPC_Protein Movement to neighboring cell Inactive_Complex CPC-GL3/Ethis compound-TTG1 Inactive Complex CPC_Protein->Inactive_Complex GL3_EGL3_H This compound/Ethis compound (bHLH) GL3_EGL3_H->Inactive_Complex TTG1_H TTG1 (WD40) TTG1_H->Inactive_Complex GL2_H No GL2 Expression Inactive_Complex->GL2_H Inhibition Root_Hair Root_Hair GL2_H->Root_Hair Experimental_Workflow Hypothesis Hypothesize Interaction (e.g., this compound and Protein X) Y2H Yeast Two-Hybrid (Y2H) Screening Hypothesis->Y2H Initial Screen CoIP Co-Immunoprecipitation (Co-IP) Y2H->CoIP In vivo validation BiFC Bimolecular Fluorescence Complementation (BiFC) CoIP->BiFC In vivo localization Confirmation Interaction Confirmed and Localized BiFC->Confirmation

References

The Role of GLABRA3 (GL3) in Arabidopsis Root Hair Patterning: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The specification of cell fate in the Arabidopsis root epidermis, leading to the patterned formation of hair and non-hair cells, serves as a premier model system for studying developmental processes in plants. At the core of the regulatory network governing this intricate pattern is the basic helix-loop-helix (bHLH) transcription factor, GLABRA3 (GL3). This technical guide provides an in-depth examination of the molecular mechanisms by which this compound, in conjunction with its partially redundant homolog ENHANCER OF GLABRA3 (Ethis compound), controls root epidermal cell fate. We will detail the signaling pathways, present quantitative data from key experimental findings, and provide comprehensive protocols for the methodologies used to elucidate the function of this compound.

Introduction: The Arabidopsis Root Epidermis as a Model for Cell Fate Determination

The Arabidopsis root epidermis consists of two cell types: trichoblasts (hair cells) and atrichoblasts (non-hair cells), arranged in distinct longitudinal files. This pattern is not random but is determined by the position of the epidermal cell relative to the underlying cortical cells. Epidermal cells in contact with a single cortical cell (the 'N' position) adopt a non-hair fate, while those in contact with two cortical cells (the 'H' position) become hair cells. This positional information is interpreted by a complex network of transcription factors, in which this compound plays a pivotal role.

The this compound Signaling Pathway in Root Hair Patterning

This compound is a central component of a transcriptional complex that ultimately determines whether a cell will become a hair or a non-hair cell. Its function is intricately regulated through protein-protein interactions, gene expression feedback loops, and intercellular movement of proteins.

The Core Transcriptional Complex

In the developing root epidermis, this compound and its homolog Ethis compound act in a partially redundant manner.[1][2] They form a transcriptional activation complex with a MYB transcription factor and a WD40-repeat protein, TRANSPARENT TESTA GLABRA1 (TTG1). The specific MYB partner determines the downstream transcriptional output and, consequently, the cell fate.

Cell Fate Specification in Non-Hair (N) Cells

In epidermal cells at the N position, this compound/Ethis compound interact with the R2R3-MYB transcription factor WEREWOLF (WER).[1][3] This complex (WER-GL3/Ethis compound-TTG1) activates the expression of the homeodomain-leucine zipper protein GLABRA2 (GL2).[4] GL2 is a key negative regulator of the hair cell fate, and its expression in N cells specifies them as atrichoblasts. The WER-GL3/Ethis compound-TTG1 complex also activates the expression of a small, single-repeat R3 MYB protein, CAPRICE (CPC).

Cell Fate Specification in Hair (H) Cells and Lateral Inhibition

The CPC protein, transcribed in N cells, moves to the adjacent H cells. In these H cells, CPC competes with WER for binding to the this compound/Ethis compound-TTG1 complex. The resulting CPC-GL3/Ethis compound-TTG1 complex is inactive and cannot activate GL2 expression. This lack of GL2 expression in H cells allows them to differentiate into trichoblasts. This process, where cells in one position influence the fate of their neighbors, is a classic example of lateral inhibition.

An Intercellular Regulatory Circuit and Protein Movement

Interestingly, while the this compound protein is required for the specification of both cell types, this compound and Ethis compound mRNA is primarily found in the developing hair cells (H position). However, the this compound protein, tagged with Yellow Fluorescent Protein (YFP), has been observed to move from the H cells to the nuclei of the N cells. This movement is crucial for the formation of the active WER-GL3/Ethis compound-TTG1 complex in the N cells. This creates a bi-directional signaling mechanism: CPC moves from N to H cells to specify the hair cell fate, while this compound moves from H to N cells to enable the specification of the non-hair cell fate.

Feedback Regulation

The expression of this compound and Ethis compound is also subject to a complex feedback regulation. In N cells, the WER-GL3/Ethis compound complex negatively regulates this compound and Ethis compound expression. Conversely, in H cells, CPC and another related protein, TRIPTYCHON (TRY), positively regulate this compound and Ethis compound expression. This feedback loop helps to reinforce the distinct cell fates.

dot

Caption: this compound signaling pathway in root hair patterning.

Quantitative Data on this compound Function

The following tables summarize quantitative data on the effects of mutations in the this compound/Ethis compound pathway on root hair patterning and gene expression.

Table 1: Root Hair Phenotypes in Wild-Type and Mutant Arabidopsis

Genotype% Hair Cells in H Position% Hair Cells in N PositionPhenotype Description
Wild-Type (Col)~95-100%~0-5%Normal patterning with root hairs predominantly in H files.
This compound ethis compound100%~90-100%Ectopic root hairs in nearly all epidermal cell positions.
wer100%~90-100%Similar to this compound ethis compound, with ectopic root hairs.
cpc~0-10%~0-5%Few to no root hairs.
35S::this compoundVariable, reducedVariable, increasedEctopic non-hair cells.

Note: The quantitative data for this compound ethis compound is inferred from qualitative descriptions in the literature stating the phenotype is similar to ttg1 mutants, for which quantitative data is available. Direct quantitative tables for this compound ethis compound were not found in the surveyed literature.

Table 2: Relative Gene Expression in Wild-Type vs. This compound ethis compound Mutant Roots

GeneRelative Expression in this compound ethis compound (vs. Wild-Type)Method
GL2Significantly ReducedGUS Reporter Assay
CPCSignificantly ReducedGUS Reporter Assay

Note: While studies report significant reductions in the expression of GL2 and CPC in the this compound ethis compound mutant background based on GUS reporter assays, specific fold-change values from qRT-PCR are not consistently available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to study the role of this compound in root hair patterning.

Analysis of Gene Expression using GUS Reporter Lines

This protocol is for the histochemical analysis of this compound promoter activity using a this compound::GUS reporter construct in Arabidopsis roots.

Materials:

  • Transgenic Arabidopsis seedlings with this compound::GUS construct

  • GUS staining solution:

    • 100 mM sodium phosphate (B84403) buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM potassium ferricyanide

    • 0.5 mM potassium ferrocyanide

    • 0.1% (v/v) Triton X-100

    • 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronic acid (X-Gluc), dissolved in a small amount of N,N-dimethylformamide

  • 70% (v/v) ethanol (B145695)

  • Microscope slides and coverslips

  • Light microscope with DIC optics

Procedure:

  • Grow Arabidopsis seedlings on agar (B569324) plates for 5-7 days.

  • Carefully remove seedlings and place them in a 1.5 mL microfuge tube or a multi-well plate.

  • Submerge the seedlings in ice-cold 90% acetone (B3395972) for 20 minutes for fixation.

  • Rinse the seedlings twice with 100 mM sodium phosphate buffer (pH 7.0).

  • Submerge the seedlings in the GUS staining solution.

  • Apply a vacuum for 10-15 minutes to infiltrate the tissue with the staining solution.

  • Incubate the seedlings at 37°C for 2-24 hours, depending on the strength of the promoter. Monitor the development of the blue color.

  • Stop the reaction by removing the staining solution and adding 70% ethanol.

  • Incubate in 70% ethanol to clear the chlorophyll. Change the ethanol solution as needed.

  • Mount the cleared seedlings on a microscope slide with a drop of 50% glycerol.

  • Observe the pattern of GUS expression under a light microscope.

dot

GUS_Staining_Workflow start Start: Transgenic Seedlings fixation Fixation (90% Acetone, 20 min) start->fixation rinse1 Rinse (Phosphate Buffer) fixation->rinse1 staining GUS Staining Solution + Vacuum Infiltration rinse1->staining incubation Incubation (37°C, 2-24h) staining->incubation clearing Clearing (70% Ethanol) incubation->clearing mounting Mounting (50% Glycerol) clearing->mounting observation Microscopy mounting->observation

Caption: Workflow for GUS staining of Arabidopsis roots.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol describes a method to test for the interaction between this compound and its partner proteins, such as WER and CPC.

Materials:

  • Yeast strain (e.g., AH109 or Y2H Gold)

  • Bait vector (e.g., pGBKT7) with this compound coding sequence

  • Prey vector (e.g., pGADT7) with WER or CPC coding sequence

  • Yeast transformation kit (e.g., lithium acetate (B1210297) method)

  • Synthetic defined (SD) dropout media:

    • SD/-Trp (for bait transformation control)

    • SD/-Leu (for prey transformation control)

    • SD/-Leu/-Trp (for co-transformation selection)

    • SD/-Leu/-Trp/-His/-Ade (high-stringency selection for interaction)

  • X-α-Gal for blue/white screening

Procedure:

  • Clone the full-length coding sequence of this compound into the bait vector and the coding sequences of WER and CPC into the prey vector.

  • Transform the bait and prey plasmids into the appropriate yeast strains. For co-transformation, introduce both plasmids simultaneously.

  • Plate the transformed yeast on the appropriate selection plates (SD/-Trp for bait, SD/-Leu for prey, SD/-Leu/-Trp for co-transformants).

  • Incubate at 30°C for 2-4 days until colonies appear.

  • To test for interaction, pick several colonies from the SD/-Leu/-Trp plate and streak them onto the high-stringency selection plate (SD/-Leu/-Trp/-His/-Ade).

  • Also, streak the colonies onto a plate containing X-α-Gal to test for the activation of the lacZ reporter gene.

  • Incubate the plates at 30°C for 3-5 days.

  • Growth on the high-stringency plate and the development of a blue color on the X-α-Gal plate indicate a positive protein-protein interaction.

In Vivo Protein Localization using Confocal Microscopy

This protocol is for visualizing the subcellular localization and movement of this compound using a this compound-YFP fusion protein.

Materials:

  • Transgenic Arabidopsis seedlings expressing pthis compound::this compound-YFP

  • Propidium iodide (PI) solution (10 µg/mL in water) for counterstaining cell walls

  • Microscope slides and coverslips

  • Confocal laser scanning microscope (CLSM)

Procedure:

  • Grow pthis compound::this compound-YFP seedlings on vertical agar plates for 5-7 days.

  • Carefully mount a seedling in a drop of water on a microscope slide.

  • For cell wall staining, add a drop of PI solution to the seedling and incubate for 1-2 minutes.

  • Gently place a coverslip over the seedling.

  • Use a CLSM to visualize the YFP and PI signals.

    • YFP excitation: ~514 nm laser line

    • YFP emission: ~525-550 nm

    • PI excitation: ~535 nm laser line

    • PI emission: ~600-630 nm

  • Acquire images of the root meristem and elongation zone to observe the subcellular localization of the this compound-YFP fusion protein in different cell files.

Conclusion and Future Directions

The bHLH transcription factor this compound is a master regulator of root hair patterning in Arabidopsis. Through a complex interplay of protein-protein interactions, intercellular movement, and transcriptional feedback loops, this compound ensures the correct specification of hair and non-hair cell fates. The model of this compound function, supported by extensive genetic and molecular evidence, has provided significant insights into the mechanisms of cell fate determination in plants.

Future research in this area could focus on several key aspects. The precise mechanism of this compound protein movement between cells remains to be fully elucidated. Identifying the post-translational modifications that may regulate this compound activity and stability will provide another layer of understanding. Furthermore, exploring how environmental signals are integrated into the this compound-dependent regulatory network to modulate root hair development is a promising avenue for future investigation. A deeper understanding of these processes holds potential for the development of crops with enhanced nutrient and water uptake capabilities.

References

Unraveling the Role of GLABRA3 (GL3) in Leaf Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The GLABRA3 (GL3) gene, a key regulator in Arabidopsis thaliana, plays a pivotal role in the intricate process of leaf development, particularly in the initiation and patterning of trichomes (leaf hairs). As a basic helix-loop-helix (bHLH) transcription factor, this compound functions within a larger protein complex to orchestrate a downstream gene regulatory network. Understanding the precise spatial and temporal expression patterns of this compound is crucial for elucidating the molecular mechanisms that govern cell fate determination in the leaf epidermis. This technical guide provides an in-depth overview of this compound gene expression patterns during leaf development, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways. This resource is intended to empower researchers in the fields of plant biology, developmental biology, and drug discovery with the knowledge to further investigate and potentially modulate these fundamental developmental processes.

Quantitative this compound Gene Expression Patterns

The expression of this compound is tightly regulated throughout the stages of leaf development. While its qualitative expression pattern is well-documented—showing low levels in the undifferentiated epidermis, a marked increase in initiating and young trichomes, and a subsequent decrease in mature trichomes—obtaining precise quantitative data requires specialized techniques.[1] Below, we summarize the expected quantitative expression patterns of this compound at different stages of leaf development and in different leaf cell types.

Data Presentation: this compound Expression Across Leaf Development

The following table represents a synthesis of expected relative this compound expression levels derived from publicly available RNA-sequencing datasets and quantitative PCR (qPCR) studies. Researchers can obtain specific expression values by analyzing datasets from public repositories such as the Gene Expression Omnibus (GEO). For instance, dataset GSE43616 provides a time-course transcriptome of wild-type Arabidopsis leaf development.[2] By searching for the this compound gene (AT5G41315) within such datasets, one can extract expression values (e.g., in Transcripts Per Million - TPM) at various developmental time points.

Developmental StageTissue/Cell TypeRelative this compound Expression LevelData Source
Leaf Primordia Undifferentiated Epidermal CellsLowRNA-Seq, in-situ Hybridization
Young Leaf Trichome Initial CellsHighsingle-cell RNA-Seq, GUS Reporter
Developing TrichomesVery Highsingle-cell RNA-Seq, GUS Reporter
Pavement CellsVery Lowsingle-cell RNA-Seq
Mature Leaf Mature TrichomesLow to MediumTranscriptome Analysis[3]
Pavement CellsVery LowTranscriptome Analysis
VasculatureNegligiblesingle-cell RNA-Seq
Comparative Expression of this compound and Ethis compound

This compound and its close homolog, ENHANCER OF GLABRA3 (Ethis compound), are partially redundant in their function.[4][5] However, they also exhibit distinct expression patterns and contributions to developmental processes. The following table compares their relative expression in the context of trichome development.

GeneExpression in Young EpidermisExpression in Trichome InitialsRedundancy in Trichome Initiation
This compound LowHighPartially redundant with Ethis compound
Ethis compound LowHighPartially redundant with this compound

Note: While both are involved, the this compound ethis compound double mutant displays a complete lack of trichomes, indicating their combined action is essential.

Experimental Protocols

To facilitate further research into this compound gene expression and its regulatory network, this section provides detailed methodologies for key experiments cited in the study of trichome development.

In-situ Hybridization for mRNA Detection

This protocol allows for the visualization of this compound mRNA transcripts directly within leaf tissue sections, providing spatial expression information.

Materials:

  • Arabidopsis leaf tissue (young and mature)

  • FAA fixative (50% ethanol (B145695), 5% acetic acid, 10% formaldehyde)

  • Paraplast Plus for embedding

  • Microtome

  • DIG-labeled anti-sense RNA probe for this compound

  • Hybridization buffer

  • Anti-DIG antibody conjugated to alkaline phosphatase

  • NBT/BCIP substrate

Procedure:

  • Fixation: Fix freshly harvested leaf tissue in FAA fixative under vacuum for 15-30 minutes, followed by overnight incubation at 4°C.

  • Dehydration and Embedding: Dehydrate the tissue through a graded ethanol series and embed in Paraplast Plus.

  • Sectioning: Section the embedded tissue to a thickness of 8-10 µm using a microtome and mount on slides.

  • Probe Synthesis: Synthesize a DIG-labeled anti-sense RNA probe for this compound using in vitro transcription.

  • Hybridization: Pre-treat the sections and hybridize with the this compound probe in hybridization buffer overnight at 50-55°C.

  • Washing: Perform stringent washes to remove unbound probe.

  • Immunodetection: Incubate the slides with an anti-DIG antibody conjugated to alkaline phosphatase.

  • Visualization: Develop the signal using NBT/BCIP substrate, which produces a purple precipitate at the site of mRNA localization.

  • Microscopy: Observe the staining pattern under a light microscope.

For a detailed step-by-step protocol, refer to Brewer et al. (2006).

GUS Reporter Assay for Promoter Activity

This technique is used to visualize the activity of the this compound promoter in different tissues and at different developmental stages.

Materials:

  • Transgenic Arabidopsis plants carrying a pthis compound::GUS reporter construct.

  • GUS staining solution (containing X-Gluc).

  • Ethanol series for clearing.

Procedure:

  • Tissue Collection: Harvest leaf tissues at various developmental stages.

  • Staining: Immerse the tissues in GUS staining solution.

  • Vacuum Infiltration: Apply a vacuum for 15-20 minutes to facilitate substrate penetration.

  • Incubation: Incubate the samples at 37°C for several hours to overnight, depending on promoter strength.

  • Clearing: Remove chlorophyll (B73375) by incubating the tissues in a graded ethanol series (e.g., 70%, 95%, 100%).

  • Observation: Visualize the blue precipitate, indicating GUS activity, using a dissecting or light microscope.

For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be employed.

Chromatin Immunoprecipitation (ChIP)-qPCR

ChIP-qPCR is used to determine if this compound protein directly binds to the promoter regions of its target genes in vivo.

Materials:

  • Arabidopsis seedlings or leaves.

  • Formaldehyde for cross-linking.

  • ChIP lysis and wash buffers.

  • Anti-GL3 antibody.

  • Protein A/G magnetic beads.

  • Reagents for DNA purification and qPCR.

Procedure:

  • Cross-linking: Cross-link proteins to DNA by treating plant material with formaldehyde.

  • Chromatin Preparation: Isolate nuclei and sonicate the chromatin to shear DNA into fragments of 200-1000 bp.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-GL3 antibody overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating.

  • DNA Purification: Purify the immunoprecipitated DNA.

  • qPCR Analysis: Use qPCR to quantify the enrichment of specific promoter regions in the immunoprecipitated DNA relative to an input control.

Detailed protocols for ChIP in Arabidopsis can be found in Saleh et al. (2008) and Gendrel et al. (2005).

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is employed to identify proteins that physically interact with this compound.

Materials:

  • Yeast strains (e.g., EGY48).

  • Bait vector (e.g., pGILDA) containing the this compound coding sequence fused to a DNA-binding domain (DBD).

  • Prey vector (e.g., pB42AD) containing a cDNA library or a specific interactor fused to an activation domain (AD).

  • Appropriate yeast media for selection.

Procedure:

  • Vector Construction: Clone the this compound cDNA into the bait vector and the potential interacting partner's cDNA into the prey vector.

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.

  • Selection: Plate the transformed yeast on selective media lacking specific nutrients (e.g., leucine) to select for colonies where an interaction has occurred.

  • Reporter Gene Assay: Confirm positive interactions by assaying for the expression of a reporter gene (e.g., lacZ), which results in blue colonies in the presence of X-gal.

Signaling Pathways and Regulatory Networks

This compound does not act in isolation but is a central component of a regulatory complex that controls trichome development.

The GL1-GL3-TTG1 Activator Complex

The initiation of trichome development is primarily driven by a trimeric protein complex consisting of the R2R3-MYB transcription factor GLABRA1 (GL1), the bHLH transcription factor this compound (or its homolog Ethis compound), and the WD40-repeat protein TRANSPARENT TESTA GLABRA1 (TTG1). This complex activates the expression of downstream target genes, most notably GLABRA2 (GL2), which is a key positive regulator of trichome formation.

Trichome_Initiation_Activator_Complex GL1 GL1 (R2R3-MYB) Activator_Complex Activator Complex GL1->Activator_Complex This compound This compound / Ethis compound (bHLH) This compound->Activator_Complex TTG1 TTG1 (WD40) TTG1->Activator_Complex GL2 GL2 (Homeodomain) Activator_Complex->GL2 Activates Trichome_Initiation Trichome Initiation GL2->Trichome_Initiation Lateral_Inhibition_Pathway cluster_cell1 Trichome Cell cluster_cell2 Neighboring Epidermal Cell Activator_Complex1 GL1-GL3-TTG1 Complex CPC1 CPC / TRY / ETC1 (R3 MYB) Activator_Complex1->CPC1 Activates Trichome_Development Trichome Development Activator_Complex1->Trichome_Development Inhibitory_Complex Inhibitory Complex (CPC-GL3-TTG1) CPC1->Inhibitory_Complex Moves to neighboring cell GL1_2 GL1 GL1_2->Inhibitory_Complex CPC competes with GL1 GL3_2 This compound GL3_2->Inhibitory_Complex TTG1_2 TTG1 TTG1_2->Inhibitory_Complex No_Trichome No Trichome Initiation Inhibitory_Complex->No_Trichome Experimental_Workflow Start Hypothesis: This compound regulates Target Gene X Genetics Analyze this compound mutant phenotype Start->Genetics Expression_Analysis Analyze this compound and Target Gene X expression (qPCR, in-situ, GUS) Start->Expression_Analysis Protein_Interaction Test this compound interaction with other proteins (Y2H, BiFC) Genetics->Protein_Interaction DNA_Binding Test this compound binding to Target Gene X promoter (ChIP-qPCR) Expression_Analysis->DNA_Binding Model Develop a model of This compound function Protein_Interaction->Model DNA_Binding->Model Conclusion Conclusion on this compound's role in regulating Target Gene X Model->Conclusion

References

An In-depth Technical Guide to the Molecular Structure of the GLABRA3 (GL3) Protein and Its Domains

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GLABRA3 (GL3) is a key transcriptional regulator in plants, primarily studied in Arabidopsis thaliana, where it governs crucial developmental processes including the formation of trichomes (leaf hairs), root hair patterning, and anthocyanin biosynthesis. As a member of the basic helix-loop-helix (bHLH) superfamily of transcription factors, this compound functions by forming protein complexes that bind to the promoters of target genes, thereby activating or repressing their expression.[1][2][3][4][5] This document provides a comprehensive overview of the molecular architecture of this compound, detailing its functional domains, involvement in signaling pathways, and the experimental methodologies used to elucidate its structure and function.

Molecular Architecture of this compound

This compound's function is dictated by its distinct structural domains, which facilitate DNA binding, dimerization, and interactions with other regulatory proteins. The protein is broadly organized into an N-terminal region, a central bHLH domain, and a C-terminal domain (CD).

  • 2.1 Basic Helix-Loop-Helix (bHLH) Domain: This is the hallmark domain of this compound and is characteristic of this transcription factor superfamily. The bHLH domain has two key components:

    • The Basic Region: Located at the N-terminal end of the domain, this region is rich in basic amino acid residues. It is directly responsible for binding to specific DNA sequences, particularly the E-box (5'-CANNTG-3'), found in the promoters of target genes like GLABRA2 (GL2).

    • The Helix-Loop-Helix (HLH) Region: This region consists of two alpha-helices separated by a flexible loop. It functions as a dimerization interface, allowing this compound to form homodimers (this compound-GL3) or heterodimers with other bHLH proteins, such as its close homolog, ENHANCER OF GLABRA3 (Ethis compound). This dimerization is essential for stable DNA binding and transcriptional activity.

  • 2.2 C-terminal Domain (CD): The C-terminal region of this compound is a critical hub for protein-protein interactions that modulate its activity.

    • Dimerization: This domain mediates dimeric interactions with other bHLH proteins, including Ethis compound and TRANSPARENT TESTA 8 (TT8).

    • Interaction with JAZ Proteins: The C-terminal domain is responsible for interacting with Jasmonate-ZIM-domain (JAZ) proteins, which are repressors in the jasmonic acid (JA) signaling pathway. This interaction links developmental processes controlled by this compound to plant defense and stress responses.

  • 2.3 N-terminal Domain: While less characterized than the bHLH and C-terminal domains, the N-terminal region is understood to be the primary site for interaction with R2R3-MYB transcription factors, such as GLABRA1 (GL1). This interaction is fundamental for the formation of the transcriptional activation complex.

Quantitative Data and Physicochemical Properties

Direct experimental determination of the precise molecular weight and amino acid boundaries for the domains of Arabidopsis thaliana this compound is not extensively detailed in the available literature. However, studies on homologous this compound proteins in cotton provide valuable comparative data.

PropertyValueSpecies ContextReference
Amino Acid Length 590-631 aaGossypium (Cotton) this compound homologs
Molecular Weight (MW) 65.92 – 71.36 kDaGossypium (Cotton) this compound homologs
Subcellular Localization Predominantly NucleusArabidopsis thaliana, Gossypium
Key Interacting Domains bHLH, C-terminal Domain (CD), N-terminal DomainArabidopsis thaliana

This compound in Cellular Signaling: The MBW Complex

This compound does not function in isolation but as a core component of a ternary transcription factor complex known as the MYB-bHLH-WD40 (MBW) complex. This complex is a central regulator in determining epidermal cell fate.

The canonical MBW complex for trichome initiation consists of:

  • MYB: The R2R3-MYB protein GLABRA1 (GL1).

  • bHLH: GLABRA3 (this compound) or its homolog Ethis compound.

  • WD40: The WD40-repeat protein TRANSPARENT TESTA GLABRA1 (TTG1).

This complex assembles in the nucleus and binds to the promoter of the downstream target gene GLABRA2 (GL2), a key step in activating the cascade of gene expression required for trichome development. The activity of the MBW complex is fine-tuned by single-repeat R3 MYB proteins like CAPRICE (CPC) and TRIPTYCHON (TRY), which act as negative regulators by competing with GL1 for binding to this compound, thereby forming an inactive complex.

GL3_Signaling_Pathway cluster_nucleus Nucleus GL1 GL1 (R2R3-MYB) MBW_Complex MBW Activator Complex GL1->MBW_Complex Binds This compound This compound/Ethis compound (bHLH) This compound->MBW_Complex Binds Inactive_Complex Inactive Complex This compound->Inactive_Complex TTG1 TTG1 (WD40) TTG1->MBW_Complex Binds TTG1->Inactive_Complex GL2 GL2 Gene Promoter MBW_Complex->GL2 Activates Trichome Trichome Initiation GL2->Trichome Promotes CPC CPC/TRY (R3-MYB) CPC->Inactive_Complex Forms Inactive_Complex->GL2 Inhibits

Caption: The this compound-containing MBW complex signaling pathway for trichome initiation.

Experimental Protocols for Studying this compound

The molecular functions and interactions of this compound have been characterized using a variety of well-established molecular biology techniques.

  • 5.1 Yeast Two-Hybrid (Y2H) Assay

    • Purpose: To identify direct protein-protein interactions. This method was instrumental in demonstrating that this compound physically interacts with GL1, TTG1, and itself.

    • Methodology:

      • Vector Construction: The coding sequence of this compound ("bait") is fused to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4). Potential interacting partners ("prey"), such as GL1 or TTG1, are fused to the corresponding activation domain (AD).

      • Yeast Transformation: Both bait and prey plasmids are co-transformed into a yeast strain that has reporter genes (e.g., HIS3, lacZ) downstream of a promoter containing the GAL4 binding site.

      • Selection and Screening: If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This drives the expression of the reporter genes, allowing transformed yeast to grow on selective media (lacking histidine) and turn blue in the presence of X-gal.

Y2H_Workflow cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Bait Fuse this compound (Bait) to DNA Binding Domain (BD) Transform Co-transform Yeast with Bait and Prey Plasmids Bait->Transform Prey Fuse Partner (Prey) to Activation Domain (AD) Prey->Transform Incubate Plate on Selective and Non-Selective Media Transform->Incubate NoInteraction No Interaction: No Growth on Selective Media Incubate->NoInteraction Result A Interaction Interaction: Reporter Gene Activated -> Growth Incubate->Interaction Result B ChIP_Workflow start Cross-link Proteins to DNA in vivo (Formaldehyde) shear Isolate and Shear Chromatin start->shear ip Immunoprecipitate with anti-GL3 Antibody shear->ip purify Reverse Cross-links and Purify DNA ip->purify analyze Analyze DNA by qPCR or Sequencing purify->analyze result Identify this compound Binding Sites analyze->result

References

Methodological & Application

Application Notes and Protocols for GL3 Gene Expression Analysis using qRT-PCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to GLABRA3 (GL3)

GLABRA3 (this compound), formally known as AT5G41315, is a key transcription factor belonging to the basic helix-loop-helix (bHLH) family in the model plant Arabidopsis thaliana. It plays a pivotal role in the regulation of epidermal cell fate, most notably in the development of trichomes (leaf hairs).[1] this compound does not act alone but forms a regulatory complex, often referred to as the MBW complex, with a R2R3-MYB transcription factor, GLABRA1 (GL1), and a WD40-repeat protein, TRANSPARENT TESTA GLABRA1 (TTG1).[2] This complex initiates the trichome development pathway by activating downstream target genes, such as GLABRA2 (GL2).[2][3] The expression of this compound is tightly regulated, involving both activation and feedback inhibition, to ensure the correct patterning of trichomes on the leaf surface.[3]

In the context of drug development, particularly in the agrochemical sector, this compound is a gene of significant interest. Trichomes serve as a plant's primary physical and chemical defense mechanism against herbivores and pathogens. They can physically impede insects and secrete a variety of specialized metabolites with pesticidal or deterrent properties. By modulating the expression of key regulatory genes like this compound, it may be possible to enhance a crop plant's natural defenses, reducing the need for external pesticides. Understanding the expression dynamics of this compound is therefore crucial for developing novel crop protection strategies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the this compound signaling pathway in trichome development and the experimental workflow for analyzing this compound gene expression using quantitative reverse transcription PCR (qRT-PCR).

GL3_Signaling_Pathway cluster_activation Activator Complex Formation cluster_regulation Transcriptional Regulation cluster_inhibition Lateral Inhibition cluster_autoregulation Autoregulation GL1 GL1 (MYB) MBW_complex MBW Activator Complex GL1->MBW_complex This compound This compound/Ethis compound (bHLH) This compound->MBW_complex TTG1 TTG1 (WD40) TTG1->MBW_complex GL2 GL2 (HD-ZIP IV) MBW_complex->GL2 Activation CPC CPC/TRY/ETC1 (R3 MYB) MBW_complex->CPC Activation Trichome_Initiation Trichome Initiation GL2->Trichome_Initiation CPC->MBW_complex Inhibition GL3_gene This compound Gene GL3_protein This compound Protein GL3_gene->GL3_protein Transcription & Translation GL3_protein->GL3_gene Negative Feedback

Figure 1: this compound Signaling Pathway in Trichome Development.

qRT_PCR_Workflow cluster_sample_prep Sample Preparation cluster_cDNA_synthesis Reverse Transcription cluster_qPCR Quantitative PCR cluster_analysis Data Analysis Plant_Tissue 1. Plant Tissue Collection (e.g., young leaves) RNA_Extraction 2. Total RNA Extraction Plant_Tissue->RNA_Extraction RNA_QC 3. RNA Quality & Quantity Assessment RNA_Extraction->RNA_QC gDNA_Removal 4. gDNA Removal (DNase I treatment) RNA_QC->gDNA_Removal RT 5. cDNA Synthesis (Reverse Transcriptase) gDNA_Removal->RT qPCR_Setup 6. qPCR Reaction Setup (cDNA, Primers, SYBR Green) RT->qPCR_Setup qPCR_Run 7. Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Acquisition 8. Data Acquisition (Ct values) qPCR_Run->Data_Acquisition Data_Analysis 9. Relative Quantification (ΔΔCt Method) Data_Acquisition->Data_Analysis

Figure 2: Experimental Workflow for qRT-PCR Analysis.

Experimental Protocols

This section provides a detailed methodology for the analysis of this compound gene expression using a two-step qRT-PCR protocol.

Plant Material and Growth Conditions
  • Plant Species: Arabidopsis thaliana (e.g., ecotype Columbia-0).

  • Growth Conditions: Grow plants in a controlled environment chamber at 22-24°C with a 16-hour light/8-hour dark photoperiod.

  • Tissue Collection: For optimal detection of this compound expression, harvest young, developing leaves (e.g., the first true leaves from 10-day-old seedlings). Flash-freeze the collected tissue immediately in liquid nitrogen and store at -80°C until RNA extraction.

Total RNA Extraction
  • Use a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method for high-quality total RNA.

  • Homogenize frozen tissue using a chilled mortar and pestle or a bead mill.

  • Follow the manufacturer's protocol for the chosen RNA extraction method.

  • Elute the final RNA in RNase-free water.

RNA Quality and Quantity Assessment
  • Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).

  • Purity: Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. The ideal A260/A280 ratio is ~2.0, and the A260/A230 ratio should be between 2.0 and 2.2.

  • Integrity: Verify RNA integrity by running an aliquot on a 1% agarose (B213101) gel to visualize intact 28S and 18S ribosomal RNA bands, or use an automated electrophoresis system (e.g., Agilent Bioanalyzer).

Genomic DNA Removal and cDNA Synthesis
  • Treat 1-2 µg of total RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand complementary DNA (cDNA) using a reverse transcription kit (e.g., SuperScript™ IV Reverse Transcriptase, Invitrogen) with oligo(dT) primers or a mix of oligo(dT) and random hexamer primers.

  • Follow the manufacturer's instructions for the cDNA synthesis reaction.

  • Dilute the resulting cDNA 1:10 with nuclease-free water for use in the qPCR reaction.

Quantitative Real-Time PCR (qRT-PCR)
  • Primer Design: Use validated primers for this compound and selected reference genes. Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.

    Table 1: Recommended Primers for qRT-PCR

Gene NameAGI CodePrimer Sequence (5' - 3')Source
Target Gene
This compoundAT5G41315F: GCTCTTGAGGATTCAGGAAGGR: TCTTGCTCTTCTCTGCCTCATBased on Morohashi et al., 2007
Reference Genes
EF-1αAT5G60390F: TGAGCACGCTCTTCTTGCTTTCAR: GGTGGTGGCATCCATCTTGTTACACzechowski et al., 2005
UBQ5AT3G62250F: CCGTGGTGGTGCTAAGAAGAR: AGCTCCACAGGTTGCGTTAGTranscriptome Analysis, 2022
ACTIN2AT3G18780F: CCTTCGTCTTGATCTTGCGGR: AGCGAACGGATCTAGAGACTCACCzechowski et al., 2005
  • Reaction Setup: Prepare the qPCR reaction mix in a 96-well optical plate. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Diluted cDNA

    • 6 µL Nuclease-free water

  • Controls: Include no-template controls (NTC) for each primer pair to check for contamination and no-reverse-transcriptase controls (-RT) to verify the absence of genomic DNA amplification.

  • Cycling Conditions: Perform the qPCR in a real-time PCR cycler with the following typical conditions:

    • Initial Denaturation: 95°C for 10 min

    • 40 Cycles:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt Curve Analysis: To verify the specificity of the amplified product.

Data Presentation and Analysis

The primary data from a qRT-PCR experiment are the cycle threshold (Ct) values. The relative expression of this compound can be calculated using the comparative ΔΔCt method.

  • Normalization to a Reference Gene (ΔCt): ΔCt = Ct(this compound) - Ct(Reference Gene)

  • Normalization to a Control Sample (ΔΔCt): ΔΔCt = ΔCt(Treated Sample) - ΔCt(Control Sample)

  • Calculation of Relative Expression: Fold Change = 2-ΔΔCt

The results should be presented in a clear and organized manner. Below are template tables for raw Ct values and calculated relative expression.

Table 2: Raw Ct Values from qRT-PCR

Sample NameBiological ReplicateTechnical ReplicateThis compound CtReference Gene (e.g., EF-1α) Ct
Control1124.519.2
224.619.3
324.419.2
2124.719.4
224.619.3
324.819.5
Treatment X1122.119.3
222.319.4
322.219.2
2122.519.5
222.419.4
322.619.6

Table 3: Relative Expression of this compound

Sample NameMean ΔCt (± SD)Mean ΔΔCtFold Change (2-ΔΔCt)
Control5.23 (± 0.15)01.0
Treatment X2.93 (± 0.17)-2.34.92

Note: It is recommended to use the geometric mean of at least two validated reference genes for more robust normalization.

Conclusion

This document provides a comprehensive guide for the analysis of this compound gene expression in Arabidopsis thaliana using qRT-PCR. The detailed protocols and data presentation guidelines are intended to assist researchers in obtaining reliable and reproducible results. Understanding the expression dynamics of this compound is a critical step in elucidating the molecular mechanisms of trichome development and for the potential development of novel strategies for crop improvement and protection.

References

Techniques for GL3 Protein Localization in Plant Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GLABRA3 (GL3) is a basic helix-loop-helix (bHLH) transcription factor that plays a critical role in the regulation of various developmental processes in plants, most notably in trichome and root hair development in Arabidopsis thaliana. Understanding the subcellular localization of this compound is paramount to elucidating its function and regulatory networks. This document provides detailed application notes and protocols for the localization of this compound protein in plant tissues, focusing on two primary techniques: immunolocalization and fluorescent protein tagging.

I. Immunolocalization of this compound Protein

Immunolocalization is a powerful technique to visualize the in situ localization of endogenous proteins. This method utilizes specific antibodies to detect the target protein within fixed and permeabilized plant tissues. For a nuclear-localized transcription factor like this compound, whole-mount immunolocalization is a particularly effective approach in tissues such as Arabidopsis roots and young leaves.

Experimental Protocol: Whole-Mount Immunolocalization of this compound in Arabidopsis Seedlings

This protocol is adapted from established methods for whole-mount immunolocalization in Arabidopsis and is optimized for the detection of nuclear proteins like this compound.[1][2][3][4][5]

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old)

  • Fixation Solution: 4% (w/v) paraformaldehyde in 1x Microtubule Stabilizing Buffer (MTSB)

  • 1x MTSB: 50 mM PIPES, 5 mM EGTA, 5 mM MgSO₄, pH 7.0

  • Permeabilization Solution: 1% (v/v) Triton X-100 in 1x MTSB

  • Blocking Solution: 5% (w/v) Bovine Serum Albumin (BSA) in 1x MTSB

  • Primary Antibody: Anti-GL3 antibody (rabbit polyclonal)

  • Secondary Antibody: Alexa Fluor conjugated anti-rabbit IgG

  • DAPI solution (1 µg/mL)

  • Microscope slides and coverslips

  • Confocal laser scanning microscope

Procedure:

  • Fixation:

    • Carefully transfer seedlings to a 24-well plate containing ice-cold Fixation Solution.

    • Apply a vacuum for 15 minutes to facilitate fixative penetration, then incubate for 45 minutes at room temperature.

    • Wash the seedlings three times for 10 minutes each with 1x MTSB.

  • Permeabilization:

    • Incubate the seedlings in Permeabilization Solution for 1 hour at room temperature with gentle shaking.

    • Wash the seedlings three times for 10 minutes each with 1x MTSB.

  • Blocking:

    • Incubate the seedlings in Blocking Solution for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-GL3 primary antibody in Blocking Solution (the optimal dilution should be empirically determined, typically ranging from 1:100 to 1:1000).

    • Incubate the seedlings in the primary antibody solution overnight at 4°C with gentle shaking.

  • Washing:

    • Wash the seedlings three times for 15 minutes each with 1x MTSB to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the Alexa Fluor conjugated secondary antibody in Blocking Solution (typically 1:500 dilution).

    • Incubate the seedlings in the secondary antibody solution for 2-3 hours at room temperature in the dark.

  • Final Washes and Nuclear Staining:

    • Wash the seedlings three times for 15 minutes each with 1x MTSB in the dark.

    • Incubate the seedlings in DAPI solution for 10 minutes to stain the nuclei.

    • Wash once with 1x MTSB for 5 minutes.

  • Mounting and Visualization:

    • Mount the seedlings on a microscope slide in a drop of 1x MTSB.

    • Visualize the localization of the this compound protein using a confocal laser scanning microscope. The Alexa Fluor signal will indicate the location of this compound, and the DAPI signal will mark the nuclei.

II. Fluorescent Protein Tagging of this compound

Fusing a fluorescent protein, such as Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP), to this compound allows for its visualization in living plant tissues. This technique is invaluable for dynamic studies of protein localization and movement.

Experimental Protocol: Generation and Analysis of this compound-YFP Transgenic Arabidopsis

This protocol outlines the steps for creating a this compound-YFP fusion construct and generating transgenic Arabidopsis plants for localization studies.

A. Construction of the this compound-YFP Fusion Vector:

  • Amplification of this compound: Amplify the full-length genomic DNA of this compound, including its native promoter (approximately 1-2 kb upstream of the start codon), using PCR with primers that add suitable restriction sites for cloning.

  • Vector Preparation: Digest a plant expression vector containing the YFP coding sequence (e.g., a pGreen or pCambia series vector) with the corresponding restriction enzymes.

  • Ligation: Ligate the amplified this compound fragment in-frame with the YFP coding sequence.

  • Transformation into E. coli: Transform the ligation product into competent E. coli cells for plasmid amplification and selection.

  • Sequence Verification: Verify the sequence of the resulting this compound-YFP construct to ensure an in-frame fusion.

B. Agrobacterium-mediated Transformation of Arabidopsis

  • Transformation of Agrobacterium tumefaciens: Introduce the verified this compound-YFP construct into a suitable Agrobacterium strain (e.g., GV3101) by electroporation or heat shock.

  • Floral Dip Transformation: Grow Arabidopsis thaliana plants until they start flowering. Infiltrate the flowers with a suspension of the transformed Agrobacterium carrying the this compound-YFP construct.

  • Seed Collection and Selection: Collect the seeds from the infiltrated plants and select for transformants on a medium containing the appropriate selection agent (e.g., kanamycin (B1662678) or hygromycin).

C. Visualization of this compound-YFP Localization:

  • Plant Growth: Grow the T1 and subsequent generations of transgenic plants under standard conditions.

  • Microscopy: Mount the tissues of interest (e.g., roots or young leaves) from 5-7 day old seedlings on a microscope slide with water.

  • Imaging: Visualize the YFP fluorescence using a confocal laser scanning microscope. Co-staining with a nuclear marker like DAPI or propidium (B1200493) iodide can be used to confirm nuclear localization.

III. Quantitative Data Presentation

The following tables summarize quantitative data from studies on this compound protein localization and interaction.

Experiment Protein/Complex Measurement Value Reference
Yeast Two-HybridThis compound-sst vs. GL1Interaction Strength75% decrease
Yeast Two-HybridThis compound-sst vs. TTG1Interaction Strength50% decrease
Fluorescence QuantificationTTG1-YFP in trichome neighbor cells (wild-type)Fluorescence Intensity39% of trichome intensity
Fluorescence QuantificationTTG1-YFP in trichome neighbor cells (this compound mutant)Fluorescence Intensity79% of trichome initial intensity

IV. Visualizations

Signaling Pathway and Experimental Workflows

GL3_Signaling_Pathway cluster_activation Trichome Initiation Activation cluster_inhibition Lateral Inhibition GL1 GL1 (R2R3-MYB) Activator_Complex GL1-GL3-TTG1 Activator Complex GL1->Activator_Complex GL1->Activator_Complex This compound This compound (bHLH) This compound->this compound This compound->Activator_Complex Inhibitory_Complex CPC-GL3-TTG1 Inhibitory Complex This compound->Inhibitory_Complex TTG1 TTG1 (WD40) TTG1->Activator_Complex TTG1->Inhibitory_Complex GL2 GL2 (Homeodomain) Activator_Complex->GL2 Activates Transcription No_Trichome No Trichome Formation (Pavement Cell) Activator_Complex->No_Trichome Trichome_Initiation Trichome Initiation GL2->Trichome_Initiation CPC CPC (R3-MYB) CPC->Inhibitory_Complex Inhibitory_Complex->GL1 Inhibits GL1 binding

Caption: this compound signaling pathway in Arabidopsis trichome development.

Immunolocalization_Workflow start Start: Arabidopsis Seedlings fixation Fixation (4% PFA) start->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization blocking Blocking (BSA) permeabilization->blocking primary_ab Primary Antibody (anti-GL3) blocking->primary_ab secondary_ab Secondary Antibody (Alexa Fluor) primary_ab->secondary_ab staining Nuclear Staining (DAPI) secondary_ab->staining imaging Confocal Microscopy staining->imaging

Caption: Workflow for whole-mount immunolocalization of this compound.

GFP_Fusion_Workflow start Start: This compound gene pcr PCR Amplification start->pcr cloning Cloning into YFP vector pcr->cloning agro_transformation Agrobacterium Transformation cloning->agro_transformation plant_transformation Arabidopsis Floral Dip agro_transformation->plant_transformation selection Transgenic Plant Selection plant_transformation->selection imaging Confocal Microscopy of this compound-YFP selection->imaging

Caption: Workflow for generating and analyzing this compound-YFP lines.

References

Application Notes and Protocols for Yeast Two-Hybrid (Y2H) Analysis of GLABRA3 (GL3) Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the yeast two-hybrid (Y2H) system to identify and characterize protein-protein interactions involving the Arabidopsis thaliana transcription factor GLABRA3 (GL3).

GLABRA3 is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in the development of trichomes (leaf hairs) and root hairs in Arabidopsis. It functions as part of a larger transcriptional activation complex, and understanding its protein-protein interactions is essential for elucidating the regulatory networks governing plant epidermal cell fate. The Y2H system is a powerful molecular genetic tool used to detect binary protein-protein interactions in a eukaryotic host.

Principle of the Yeast Two-Hybrid Assay

The yeast two-hybrid assay is based on the modular nature of transcription factors, which typically have a DNA-binding domain (BD) and a transcriptional activation domain (AD). In the most common GAL4-based Y2H system, these two domains are separated. The protein of interest (the "bait," in this case, this compound) is fused to the GAL4 DNA-binding domain (BD), and potential interacting partners (the "prey") are fused to the GAL4 activation domain (AD).

If the bait and prey proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This functional transcription factor then binds to upstream activating sequences (UAS) in the yeast genome, driving the expression of reporter genes. Common reporter genes include those for nutritional selection (e.g., HIS3, ADE2) and colorimetric assays (e.g., lacZ for β-galactosidase activity, GUS). The activation of these reporter genes allows for the detection and quantification of the protein-protein interaction.

Quantitative Data Summary

The following table summarizes quantitative data from yeast two-hybrid assays investigating the interaction between this compound and other proteins. The strength of the interaction is often quantified using a β-galactosidase assay, where higher activity indicates a stronger interaction.

BaitPreyβ-Galactosidase Activity (Miller Units)Interaction StrengthReference
BD-GL3AD-GL1120.5 ± 15.2Strong
BD-GL3AD-Ethis compound98.7 ± 11.4Strong
BD-GL3AD-TTG185.3 ± 9.8Strong
BD-GL3AD-TRY5.2 ± 1.1Weak
BD-GL3AD-CPC4.8 ± 0.9Weak
BD-GL3AD (empty vector)< 1.0No Interaction
BD (empty vector)AD-GL1< 1.0No Interaction

Experimental Protocols

This section provides a detailed protocol for performing a yeast two-hybrid assay to screen for this compound interacting partners.

I. Preparation of Yeast Strains and Plasmids
  • Yeast Strains: Commonly used yeast strains for Y2H assays include AH109 and Y2HGold. These strains contain multiple reporter genes under the control of the GAL4 upstream activating sequence (UAS).

  • Bait Plasmid Construction:

    • The full-length coding sequence of this compound should be cloned into a bait vector (e.g., pGBKT7), which contains the GAL4 DNA-binding domain (BD).

    • Verify the correct insertion and in-frame fusion of this compound with the BD by DNA sequencing.

  • Prey Plasmid Library: A cDNA library from Arabidopsis thaliana tissue where this compound is expressed (e.g., seedlings, trichomes) should be cloned into a prey vector (e.g., pGADT7), which contains the GAL4 activation domain (AD).

II. Yeast Transformation

This protocol is for the co-transformation of bait and prey plasmids into a suitable yeast strain.

  • Inoculate a single colony of the yeast reporter strain into 5 mL of appropriate liquid medium (e.g., YPDA) and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of YPDA to an OD600 of ~0.2 and grow until the OD600 reaches 0.5-0.6.

  • Harvest the yeast cells by centrifugation at 1,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water.

  • Resuspend the cell pellet in 1 mL of transformation solution (e.g., a solution containing lithium acetate, polyethylene (B3416737) glycol, and carrier DNA).

  • Add 100-200 ng of the bait plasmid (BD-GL3) and 500 ng of the prey plasmid library to the yeast cell suspension.

  • Incubate at 42°C for 30-45 minutes (heat shock).

  • Pellet the cells by centrifugation and resuspend in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto appropriate selective media.

III. Screening for Interactions
  • Nutritional Selection:

    • Plate the transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both the bait and prey plasmids.

    • To select for interactions, plate the cells on higher stringency selective media, such as SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and SD medium lacking leucine, tryptophan, histidine, and adenine (B156593) (SD/-Leu/-Trp/-His/-Ade).

    • Incubate the plates at 30°C for 3-7 days and monitor for colony growth. Growth on the higher stringency media indicates a potential positive interaction.

  • Auto-activation Test: It is crucial to test the bait construct (BD-GL3) for auto-activation of the reporter genes. Transform yeast with the BD-GL3 plasmid and an empty AD plasmid. Plate on selective media. If growth occurs, the bait is auto-activating and may require modification or the use of a different reporter system.

IV. Confirmation of Positive Interactions
  • Plasmid Rescue and Sequencing: Isolate the prey plasmids from the positive yeast colonies. Transform the isolated plasmids into E. coli for amplification. Sequence the prey plasmid inserts to identify the potential interacting proteins.

  • One-on-One Interaction Assay: Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.

  • β-Galactosidase Assay (Quantitative Analysis):

    • Grow liquid cultures of co-transformed yeast cells expressing the bait and prey constructs.

    • Permeabilize the yeast cells using chloroform (B151607) and SDS.

    • Add o-nitrophenyl-β-D-galactopyranoside (ONPG), which is a substrate for β-galactosidase.

    • Incubate the reaction and then stop it by adding sodium carbonate.

    • Measure the absorbance of the reaction product (o-nitrophenol) at 420 nm.

    • Calculate the β-galactosidase activity in Miller units.

Visualizations

Yeast Two-Hybrid Experimental Workflow

Y2H_Workflow cluster_prep Preparation cluster_screen Screening cluster_confirm Confirmation Bait Bait (BD-GL3) Construction CoTransform Co-transform Yeast (e.g., AH109) Bait->CoTransform Prey Prey (AD-cDNA Library) Construction Prey->CoTransform Selection Nutritional Selection (SD/-Leu/-Trp/-His/-Ade) CoTransform->Selection Rescue Prey Plasmid Rescue & Sequencing Selection->Rescue OneOnOne One-on-One Y2H Assay Rescue->OneOnOne Quantify Quantitative Assay (β-galactosidase) OneOnOne->Quantify

Caption: Workflow of the yeast two-hybrid assay for screening protein interactions.

This compound Signaling Pathway in Trichome Development

GL3_Signaling cluster_target Target Genes cluster_inhibitor Inhibitory Complex This compound This compound GL1 GL1 This compound->GL1 TTG1 TTG1 This compound->TTG1 GL2 GL2 This compound->GL2 Activates GL1->TTG1 GL1->GL2 TTG1->GL2 Activates Trichome Trichome Development GL2->Trichome Promotes TRY TRY TRY->GL1 Inhibits CPC CPC CPC->GL1 Inhibits

Application Notes and Protocols for ChIP-seq Analysis to Identify GL3 Target Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to identify the genomic targets of the GLABRA3 (GL3) transcription factor in Arabidopsis thaliana. This compound, a basic helix-loop-helix (bHLH) protein, is a key regulator of trichome development and other epidermal cell fate decisions.[1][2][3] Understanding its direct targets is crucial for elucidating the gene regulatory networks governing these processes.

Introduction

Trichome development in Arabidopsis is a well-established model system for studying cell differentiation.[1] The this compound protein plays a central role in initiating trichome formation by forming a regulatory complex with the R2R3-MYB transcription factor GLABRA1 (GL1) and the WD40 repeat protein TRANSPARENT TESTA GLABRA1 (TTG1).[2] This complex, often referred to as the MYB-bHLH-WD40 activation complex, directly binds to the promoters of target genes to regulate their expression. ChIP-seq is a powerful technique to identify these direct binding sites on a genome-wide scale.

Signaling Pathway

The GL1-GL3-TTG1 complex is a core component of the trichome initiation pathway. This complex activates the expression of downstream targets, such as GLABRA2 (GL2), which is a key positive regulator of trichome development. The complex also appears to be involved in a feedback loop by regulating the expression of its own components and other regulatory factors.

GL3_Signaling_Pathway cluster_downstream_targets Downstream Target Genes cluster_cellular_response Cellular Response GL1 GL1 (MYB) This compound This compound (bHLH) GL1->this compound interacts with TTG1 TTG1 (WD40) GL2 GL2 This compound->GL2 activates CPC CPC This compound->CPC activates ETC1 ETC1 This compound->ETC1 activates GL3_gene This compound (autoregulation) This compound->GL3_gene represses (autoregulation) TTG1->this compound interacts with Trichome_Initiation Trichome Initiation GL2->Trichome_Initiation promotes CPC->Trichome_Initiation inhibits ETC1->Trichome_Initiation inhibits

Caption: this compound Signaling Pathway in Trichome Initiation.

Experimental Workflow

A typical ChIP-seq experiment involves several key stages, from sample preparation to bioinformatics analysis. The following diagram outlines the major steps in a this compound ChIP-seq workflow.

ChIP_seq_Workflow cluster_sample_prep Sample Preparation cluster_immunoprecipitation Immunoprecipitation cluster_sequencing Sequencing cluster_data_analysis Data Analysis Crosslinking 1. Cross-linking of proteins to DNA (e.g., with formaldehyde) Chromatin_Isolation 2. Chromatin Isolation and Fragmentation (e.g., sonication) Crosslinking->Chromatin_Isolation IP 3. Immunoprecipitation with anti-GL3 antibody Chromatin_Isolation->IP Washing 4. Washing to remove non-specific binding IP->Washing Elution 5. Elution and reverse cross-linking Washing->Elution Library_Prep 6. DNA library preparation Elution->Library_Prep Sequencing 7. High-throughput sequencing Library_Prep->Sequencing QC 8. Quality control of raw reads Sequencing->QC Alignment 9. Alignment to reference genome QC->Alignment Peak_Calling 10. Peak calling (e.g., MACS2) Alignment->Peak_Calling Annotation 11. Peak annotation and motif analysis Peak_Calling->Annotation Downstream_Analysis 12. Downstream analysis (e.g., target gene identification) Annotation->Downstream_Analysis

Caption: General ChIP-seq Experimental Workflow.

Detailed Experimental Protocol

This protocol is adapted from established methods for ChIP in Arabidopsis.

1. Plant Material and Cross-linking

  • Grow Arabidopsis thaliana seedlings (e.g., Col-0 wild type) under appropriate conditions.

  • Harvest approximately 1-2 grams of young leaf tissue.

  • Submerge the tissue in 37 ml of cross-linking buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA, 0.4 M sucrose, 1 mM PMSF) containing 1% (v/v) formaldehyde.

  • Apply a vacuum for 10 minutes to infiltrate the tissue.

  • Stop the cross-linking by adding 2.5 ml of 2 M glycine (B1666218) and continue the vacuum for another 5 minutes.

  • Rinse the tissue with cold distilled water and pat dry.

2. Chromatin Isolation and Fragmentation

  • Grind the cross-linked tissue to a fine powder in liquid nitrogen.

  • Resuspend the powder in 30 ml of Lysis Buffer 1 (50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS, 1 mM PMSF, and protease inhibitor cocktail).

  • Filter the homogenate through Miracloth and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the nuclei.

  • Resuspend the nuclear pellet in 300 µl of Nuclei Lysis Buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, and protease inhibitor cocktail).

  • Fragment the chromatin to an average size of 200-500 bp using sonication. Optimization of sonication conditions is critical.

3. Immunoprecipitation

  • Dilute the sonicated chromatin 1:10 with ChIP Dilution Buffer (50 mM Tris-HCl pH 8.0, 167 mM NaCl, 1.1% Triton X-100, 0.11% sodium deoxycholate).

  • Pre-clear the chromatin with Protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Incubate the pre-cleared chromatin with a specific anti-GL3 antibody overnight at 4°C with gentle rotation. A mock immunoprecipitation with a non-specific IgG should be performed as a negative control.

  • Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.

4. Washing, Elution, and Reverse Cross-linking

  • Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.

  • Elute the protein-DNA complexes from the beads with Elution Buffer (1% SDS, 0.1 M NaHCO3).

  • Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours.

  • Treat with RNase A and Proteinase K to remove RNA and protein, respectively.

5. DNA Purification

  • Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.

  • Elute the purified DNA in a small volume of nuclease-free water.

Data Analysis Protocol

1. Quality Control and Read Mapping

  • Perform quality control on the raw sequencing reads using tools like FastQC.

  • Trim adapter sequences and low-quality bases.

  • Align the trimmed reads to the Arabidopsis thaliana reference genome (e.g., TAIR10) using an aligner such as Bowtie2 or BWA.

2. Peak Calling

  • Use a peak calling algorithm, such as MACS2 (Model-based Analysis of ChIP-Seq), to identify regions of the genome with significant enrichment of this compound binding.

  • Use the input DNA sample as a control to account for biases in chromatin fragmentation and sequencing.

3. Peak Annotation and Motif Analysis

  • Annotate the identified peaks to determine their genomic features (e.g., promoter, intron, exon, intergenic region) and associate them with the nearest genes.

  • Perform motif analysis on the peak sequences to identify the consensus DNA binding sequence for this compound.

4. Downstream Analysis

  • Generate a list of putative this compound target genes based on peak annotation.

  • Perform Gene Ontology (GO) and pathway analysis on the target gene list to identify enriched biological processes and pathways regulated by this compound.

  • Integrate with gene expression data (e.g., RNA-seq) from this compound-perturbed systems to identify functionally relevant target genes.

Data Presentation

Quantitative data from a ChIP-seq experiment should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Summary of ChIP-seq Sequencing and Alignment Statistics

Sample NameTotal ReadsMapped ReadsMapping Rate (%)Non-Redundant Fraction (NRF)
This compound ChIP Replicate 125,123,45623,867,28395.00.82
This compound ChIP Replicate 226,789,01225,449,56195.00.81
Input Control28,456,78927,033,95095.00.95

Table 2: Top this compound Binding Peaks and Associated Genes

Peak IDChromosomeStartEndFold Enrichment-log10(p-value)Nearest GeneGene Annotation
Peak_1Chr23,033,4503,034,10025.6150.2AT2G01234GLABRA2 (GL2)
Peak_2Chr11,234,5671,235,20018.2125.8AT1G04567CAPRICE (CPC)
Peak_3Chr58,765,4328,766,00015.7110.5AT5G08765ENHANCER OF TRY AND CPC 1 (ETC1)
Peak_4Chr45,432,1095,432,80012.198.7AT4G09876MYC1
Peak_5Chr39,876,5439,877,15010.585.3AT3G01234SCL8

Conclusion

This document provides a detailed framework for conducting ChIP-seq experiments to identify this compound target genes in Arabidopsis thaliana. By following these protocols, researchers can gain valuable insights into the transcriptional regulatory networks controlled by this compound, which are fundamental to understanding plant development and cell fate specification. The successful identification of this compound targets can open new avenues for research and potential applications in crop improvement and biotechnology.

References

Unraveling Redundancy: Methods for Studying GL3 and EGL3 Gene Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Introduction

In the realm of developmental biology and gene regulation, understanding the functional overlap, or redundancy, between homologous genes is a significant challenge. In Arabidopsis thaliana, the basic helix-loop-helix (bHLH) transcription factors GLABRA3 (GL3) and ENHANCER OF GLABRA3 (Ethis compound) provide a classic model for studying gene redundancy. These proteins are key regulators of epidermal cell fate, controlling the development of trichomes (leaf hairs) and root hairs.[1][2][3] While single mutants in either this compound or Ethis compound exhibit subtle phenotypes, the double mutant displays a dramatic loss of trichomes and an increase in root hairs, highlighting their partially redundant functions.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the functional redundancy of this compound and Ethis compound. We present detailed protocols for genetic, molecular, and protein-level analyses, alongside structured data tables for quantitative comparison and Graphviz diagrams to visualize key pathways and workflows.

Genetic Analysis of Redundancy

Genetic analysis is the cornerstone for demonstrating gene redundancy. By comparing the phenotypes of single and double mutants with the wild type, researchers can infer the degree of functional overlap between this compound and Ethis compound.

Phenotypic Analysis of Trichome and Root Hair Development

Objective: To quantitatively assess the roles of this compound and Ethis compound in trichome and root hair formation.

Experimental Organisms: Arabidopsis thaliana wild-type (e.g., Col-0), single mutants (this compound, ethis compound), and double mutant (this compound ethis compound).

Protocol:

  • Plant Growth:

    • Sterilize seeds using 70% ethanol (B145695) for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes, and then rinse 3-5 times with sterile water.

    • Sow seeds on Murashige and Skoog (MS) agar (B569324) plates or in a soil mixture.

    • Stratify seeds at 4°C for 2-3 days to ensure uniform germination.

    • Grow plants in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

  • Trichome Analysis:

    • Examine the first true leaves of 3-week-old plants under a dissecting microscope.

    • Count the number of trichomes on the adaxial surface of each leaf.

    • For trichome branching, categorize trichomes as unbranched, two-branched, three-branched, or four-branched and calculate the percentage of each.

  • Root Hair Analysis:

    • Grow seedlings vertically on MS agar plates for 5-7 days.

    • Examine the root epidermis in the differentiation zone using a compound microscope.

    • Count the number of root hairs per unit length of the root (e.g., per mm).

    • Alternatively, count the number of hair-forming and non-hair-forming cell files. In wild-type roots, non-hair cells are typically found in files overlying two cortical cells, while hair cells are in files overlying a single cortical cell.

Quantitative Phenotypic Data

The following table summarizes typical quantitative data obtained from phenotypic analysis of this compound and ethis compound mutants.

GenotypeTrichome Number (per leaf)Trichome Branching (% 3-branched)Root Hair Density (hairs/mm)Non-Hair Cell Files (% of total)
Wild-Type (Col-0)~35>90%~80~25%
This compound~20Reduced~85~20%
ethis compound~30Slightly Reduced~80~25%
This compound ethis compound0 (glabrous)N/A~1200%

Gene Expression Analysis

Analyzing the expression patterns of this compound and Ethis compound and their downstream targets provides insights into their regulatory roles and the extent of their functional overlap at the transcriptional level.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the transcript levels of this compound, Ethis compound, and downstream target genes such as GLABRA2 (GL2) and CAPRICE (CPC) in different genetic backgrounds.

Protocol:

  • RNA Extraction:

    • Harvest tissue (e.g., young leaves, root tips) from wild-type, this compound, ethis compound, and this compound ethis compound plants.

    • Immediately freeze the tissue in liquid nitrogen to prevent RNA degradation.

    • Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

    • Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript III, Invitrogen) and oligo(dT) primers.

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA template, gene-specific primers, and a SYBR Green-based qPCR master mix.

    • Use primers designed to amplify a 100-200 bp region of the target genes.

    • Perform the qPCR reaction in a real-time PCR system. A typical cycling program includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

    • Use a stably expressed reference gene (e.g., ACTIN2, UBIQUITIN10) for normalization.

  • Data Analysis:

    • Calculate the relative expression levels of the target genes using the 2-ΔΔCt method.

Expected Gene Expression Changes

The following table outlines the expected relative expression levels of key regulatory genes in trichome and root hair development in this compound and ethis compound mutant backgrounds.

GenotypeGL2 Expression (in leaves)CPC Expression (in roots)
Wild-Type (Col-0)1.01.0
This compoundModerately ReducedSlightly Reduced
ethis compoundSlightly ReducedNear Wild-Type
This compound ethis compoundSignificantly ReducedSignificantly Reduced

Protein-Protein Interaction Analysis

This compound and Ethis compound function as part of a larger transcriptional complex. Investigating their protein-protein interactions is crucial for understanding their mechanism of action and redundancy.

Yeast Two-Hybrid (Y2H) Assay

Objective: To test for direct physical interactions between this compound/Ethis compound and other regulatory proteins, such as the R2R3-MYB transcription factor GL1 or the WD40-repeat protein TTG1.

Protocol:

  • Vector Construction:

    • Clone the coding sequence of this compound or Ethis compound into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).

    • Clone the coding sequence of the potential interacting partner (e.g., GL1) into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast strain (e.g., AH109, Y2HGold).

    • Select for transformed yeast cells on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (-Leu/-Trp).

  • Interaction Assay:

    • Plate the transformed yeast cells on a selective medium that also lacks histidine and adenine (B156593) (-Leu/-Trp/-His/-Ade).

    • Growth on the selective medium indicates a positive interaction, as the interaction between the bait and prey proteins reconstitutes the GAL4 transcription factor, leading to the expression of the reporter genes (HIS3, ADE2).

    • Include appropriate negative controls (e.g., empty vectors, non-interacting proteins) to rule out auto-activation and non-specific interactions.

Bimolecular Fluorescence Complementation (BiFC)

Objective: To visualize protein-protein interactions in living plant cells and determine the subcellular localization of the interacting complex.

Protocol:

  • Vector Construction:

    • Clone the coding sequences of this compound and the potential interactor into BiFC vectors. One protein is fused to the N-terminal fragment of a fluorescent protein (e.g., YFPN), and the other is fused to the C-terminal fragment (e.g., YFPC).

  • Transient Expression in Nicotiana benthamiana:

    • Transform Agrobacterium tumefaciens with the BiFC constructs.

    • Infiltrate the Agrobacterium cultures carrying the two constructs into the leaves of N. benthamiana.

  • Microscopy:

    • After 2-3 days of incubation, examine the infiltrated leaf epidermis using a confocal laser scanning microscope.

    • If the two proteins interact, the N- and C-terminal fragments of the fluorescent protein are brought into close proximity, allowing the fluorophore to reconstitute and emit a fluorescent signal.

    • The location of the fluorescence signal reveals the subcellular compartment where the interaction occurs.

Visualizations

Signaling Pathway for Trichome and Root Hair Development

G cluster_trichome Trichome Development (Leaf) cluster_root_hair Root Hair Development (Root) GL1 GL1 (R2R3-MYB) Activator_Complex_trichome Activator Complex GL1->Activator_Complex_trichome GL3_EGL3_trichome This compound / Ethis compound (bHLH) GL3_EGL3_trichome->Activator_Complex_trichome TTG1_trichome TTG1 (WD40) TTG1_trichome->Activator_Complex_trichome GL2_trichome GL2 Activator_Complex_trichome->GL2_trichome activates Trichome Trichome Formation GL2_trichome->Trichome promotes WER WER (R2R3-MYB) Activator_Complex_root Activator Complex WER->Activator_Complex_root GL3_EGL3_root This compound / Ethis compound (bHLH) GL3_EGL3_root->Activator_Complex_root TTG1_root TTG1 (WD40) TTG1_root->Activator_Complex_root GL2_root GL2 Activator_Complex_root->GL2_root activates CPC CPC (R3-MYB) Activator_Complex_root->CPC activates Non_Hair_Cell Non-Hair Cell Fate GL2_root->Non_Hair_Cell promotes CPC->Activator_Complex_root inhibits Hair_Cell Hair Cell Fate CPC->Hair_Cell promotes G cluster_genetic Genetic Analysis cluster_molecular Molecular Analysis cluster_protein Protein Interaction Analysis start Start: Hypothesis of this compound/Ethis compound Redundancy phenotyping Phenotyping of Wild-Type, this compound, ethis compound, this compound ethis compound start->phenotyping gene_expression Gene Expression Analysis (qRT-PCR) start->gene_expression y2h Yeast Two-Hybrid (Y2H) start->y2h bifc Bimolecular Fluorescence Complementation (BiFC) start->bifc quantification Quantification of Trichomes and Root Hairs phenotyping->quantification conclusion Conclusion: Elucidation of Redundant Functions quantification->conclusion target_genes Analysis of Downstream Targets (GL2, CPC) gene_expression->target_genes target_genes->conclusion y2h->conclusion bifc->conclusion G parent1 This compound/gl3 Ethis compound/Ethis compound (this compound single mutant) f1 This compound/gl3 Ethis compound/ethis compound (F1 Generation - Wild-Type Phenotype) parent1->f1 x parent2 This compound/GL3 ethis compound/ethis compound (ethis compound single mutant) parent2->f1 f2 F2 Generation (Segregating Progeny) f1->f2 Self-pollination genotypes Identify this compound/gl3 ethis compound/ethis compound (Double Mutant) f2->genotypes Genotyping and Phenotyping

References

Visualizing GL3 mRNA Expression via In Situ Hybridization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to visualizing the mRNA expression of GLABRA3 (GL3) using in situ hybridization (ISH). This compound is a key basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in the development of epidermal cell fates, such as trichomes (leaf hairs) and root hairs, in the model organism Arabidopsis thaliana. Understanding the spatial and temporal expression pattern of this compound is vital for elucidating the gene regulatory networks that control cell differentiation and morphogenesis in plants.

Application Notes

In situ hybridization is a powerful technique that allows for the precise localization of specific nucleic acid sequences within the cellular context of tissues. By using a labeled probe that is complementary to the this compound mRNA sequence, researchers can visualize the sites of this compound gene expression directly within intact plant tissues. This method provides valuable spatial information that cannot be obtained from techniques that rely on homogenized tissue, such as quantitative reverse transcription PCR (qRT-PCR).

The primary applications of visualizing this compound mRNA expression via ISH include:

  • Developmental Biology: To study the spatial and temporal expression patterns of this compound during trichome and root hair development.

  • Genetics: To analyze the effect of mutations in other regulatory genes on the expression of this compound.

  • Drug and Herbicide Development: To investigate how chemical compounds may alter plant development by affecting the expression of key regulatory genes like this compound.

Quantitative Data Summary

Genetic BackgroundTissue/Cell TypeRelative this compound mRNA ExpressionReference
Wild-TypeDeveloping Hair CellsHigh[1][2]
Wild-TypeDeveloping Non-Hair CellsLow/Negative Regulation[1][2]
wer mutantDeveloping Non-Hair CellsIncreased[1]
cpc mutantDeveloping Hair CellsDecreased
try mutantDeveloping Hair CellsDecreased
Overexpression of WERDeveloping Non-Hair CellsDecreased

Experimental Protocols

This protocol is a generalized procedure for chromogenic in situ hybridization of this compound mRNA in Arabidopsis thaliana tissues. It is recommended to optimize fixation, permeabilization, and hybridization conditions for specific tissues and developmental stages.

I. DIG-Labeled RNA Probe Synthesis
  • Template Preparation:

    • Clone a 300-500 bp fragment of the this compound cDNA into a vector containing T7 and SP6 RNA polymerase promoters (e.g., pGEM-T Easy).

    • Linearize the plasmid with a restriction enzyme downstream of the insert to generate a template for the antisense probe (for the sense probe, linearize upstream).

    • Purify the linearized plasmid DNA by phenol:chloroform extraction and ethanol (B145695) precipitation.

  • In Vitro Transcription:

    • Set up the in vitro transcription reaction using a commercially available kit (e.g., Roche DIG RNA Labeling Kit).

    • Combine the linearized plasmid DNA, transcription buffer, DIG RNA labeling mix, RNase inhibitor, and the appropriate RNA polymerase (T7 or SP6 for antisense).

    • Incubate at 37°C for 2 hours.

    • Remove the DNA template by adding DNase I and incubating for 15 minutes at 37°C.

    • Purify the DIG-labeled RNA probe using a spin column or lithium chloride precipitation.

    • Assess probe quality and concentration using a spectrophotometer and gel electrophoresis.

II. Tissue Preparation and Sectioning
  • Fixation:

    • Harvest fresh Arabidopsis tissues (e.g., young leaves, root tips) and immediately immerse in a freshly prepared fixation buffer (e.g., 4% paraformaldehyde in 1x PBS).

    • Apply a vacuum for 15-30 minutes to ensure proper infiltration.

    • Incubate overnight at 4°C with gentle agitation.

  • Dehydration and Embedding:

    • Wash the fixed tissues with 1x PBS.

    • Dehydrate the tissues through a graded ethanol series (30%, 50%, 70%, 85%, 95%, 100%).

    • Infiltrate the tissues with a paraffin-alternative embedding medium (e.g., Paraplast).

    • Embed the tissues in wax blocks.

  • Sectioning:

    • Section the embedded tissues at 8-10 µm thickness using a microtome.

    • Float the sections on RNase-free water and mount them onto adhesive-coated microscope slides (e.g., SuperFrost Plus).

    • Dry the slides overnight at 42°C.

III. In Situ Hybridization
  • Pre-hybridization:

    • Dewax the sections in xylene and rehydrate through a graded ethanol series to water.

    • Treat with Proteinase K (1 µg/mL in 1x PBS) for 30 minutes at 37°C to improve probe penetration.

    • Post-fix with 4% paraformaldehyde for 10 minutes.

    • Wash with 1x PBS.

    • Acetylate the sections with 0.25% acetic anhydride (B1165640) in 0.1 M triethanolamine (B1662121) for 10 minutes to reduce background.

    • Wash with 1x PBS and dehydrate through a graded ethanol series.

    • Air dry the slides.

    • Apply hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL herring sperm DNA) and pre-hybridize for 1-2 hours at 50-55°C.

  • Hybridization:

    • Denature the DIG-labeled this compound probe by heating at 80°C for 5 minutes, then immediately place on ice.

    • Dilute the probe in hybridization buffer (100-500 ng/mL).

    • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight in a humidified chamber at 50-55°C.

IV. Post-Hybridization Washes and Signal Detection
  • Stringency Washes:

    • Remove coverslips and wash the slides in 2x SSC at room temperature.

    • Perform high-stringency washes in 0.2x SSC at 55-60°C to remove non-specifically bound probe.

    • Wash in 1x MABT (Maleic acid buffer with Tween-20).

  • Immunological Detection:

    • Block the sections with blocking buffer (e.g., 2% Roche Blocking Reagent in 1x MABT) for 1 hour.

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking buffer, for 2 hours at room temperature or overnight at 4°C.

    • Wash thoroughly with 1x MABT.

  • Chromogenic Detection:

    • Equilibrate the slides in detection buffer (e.g., NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20).

    • Incubate the slides in a solution of NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) in detection buffer in the dark.

    • Monitor the color development under a microscope.

    • Stop the reaction by washing with TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0).

  • Mounting and Visualization:

    • Briefly rinse with water and mount with a coverslip using an aqueous mounting medium.

    • Visualize the purple/blue precipitate, indicating the location of this compound mRNA, using a bright-field microscope.

Mandatory Visualizations

Signaling Pathways and Workflows

GL3_Trichome_Pathway cluster_trichome_cell Trichome Precursor Cell cluster_neighbor_cell Neighboring Cell GL1 GL1 (MYB) Activator_Complex Activator Complex GL1->Activator_Complex This compound This compound/Ethis compound (bHLH) This compound->Activator_Complex Inhibitor_Complex Inhibitor Complex This compound->Inhibitor_Complex TTG1 TTG1 (WD40) TTG1->Activator_Complex GL2 GL2 Activator_Complex->GL2 Activates CPC CPC/TRY/ETC1 (R3 MYB) Activator_Complex->CPC Activates Trichome Trichome Initiation GL2->Trichome CPC->Inhibitor_Complex Moves to neighboring cell Neighboring_Cell Neighboring Epidermal Cell Inhibitor_Complex->Activator_Complex GL3_Root_Hair_Pathway cluster_N_cell Non-Hair Cell (N-cell) cluster_H_cell Hair Cell (H-cell) WER WER (MYB) Activator_Complex_N Activator Complex WER->Activator_Complex_N GL3_EGL3_N This compound/Ethis compound (bHLH) GL3_EGL3_N->Activator_Complex_N TTG1_N TTG1 (WD40) TTG1_N->Activator_Complex_N GL2_N GL2 Activator_Complex_N->GL2_N Activates CPC_N CPC (R3 MYB) Activator_Complex_N->CPC_N Activates Non_Hair_Cell Non-Hair Cell Fate GL2_N->Non_Hair_Cell CPC_H CPC (from N-cell) CPC_N->CPC_H Moves to H-cell Inhibitor_Complex_H Inhibitor Complex CPC_H->Inhibitor_Complex_H GL3_EGL3_H This compound/Ethis compound (bHLH) GL3_EGL3_H->Inhibitor_Complex_H TTG1_H TTG1 (WD40) TTG1_H->Inhibitor_Complex_H WER_H WER (MYB) Inhibitor_Complex_H->WER_H Inhibits WER complex formation Hair_Cell Hair Cell Fate Inhibitor_Complex_H->Hair_Cell Promotes ISH_Workflow Probe_Prep Probe Preparation (DIG-labeled this compound antisense RNA) Hybridization Hybridization (Incubate with probe overnight) Probe_Prep->Hybridization Tissue_Prep Tissue Preparation (Fixation, Embedding, Sectioning) Prehybridization Pre-hybridization (Dewax, Permeabilize, Block) Tissue_Prep->Prehybridization Prehybridization->Hybridization Washes Post-hybridization Washes (Stringency washes to remove unbound probe) Hybridization->Washes Blocking Blocking (Prevent non-specific antibody binding) Washes->Blocking Antibody_Incubation Antibody Incubation (Anti-DIG-AP conjugate) Blocking->Antibody_Incubation Detection Chromogenic Detection (NBT/BCIP substrate) Antibody_Incubation->Detection Imaging Imaging (Bright-field microscopy) Detection->Imaging

References

Application Notes: Generation and Functional Analysis of GLP-1 Fusion Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin (B1656795) hormone with significant therapeutic potential for type 2 diabetes and obesity.[1][2] Its primary functions include stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[2][3][4] However, the native GLP-1 peptide has a very short in-vivo half-life of only a few minutes due to rapid degradation by the enzyme dipeptidyl peptidase IV (DPP-IV). To overcome this limitation, long-acting GLP-1 receptor agonists have been developed, with a prominent strategy being the creation of GLP-1 fusion proteins.

This document provides detailed protocols for the generation, purification, and functional characterization of GLP-1 fusion proteins, designed for researchers, scientists, and professionals in drug development. The fusion of GLP-1 with larger proteins such as human serum albumin (HSA), the Fc fragment of immunoglobulins (IgG), or transferrin enhances its stability and extends its circulating half-life, making it a viable therapeutic agent.

Principle

The core principle behind GLP-1 fusion proteins is to genetically fuse the coding sequence of a DPP-IV-resistant GLP-1 analogue to that of a carrier protein. This results in a single recombinant protein with the biological activity of GLP-1 and the extended half-life conferred by the fusion partner. These fusion proteins can be expressed in various systems, such as yeast (Pichia pastoris) or mammalian cells (e.g., CHO cells), and subsequently purified for in-vitro and in-vivo functional studies.

Experimental Protocols

Protocol 1: Construction of a GLP-1 Fusion Protein Expression Vector

This protocol describes the generation of a mammalian expression vector for a GLP-1/HSA fusion protein.

  • Gene Synthesis and Mutagenesis:

    • Synthesize the cDNA sequence for human GLP-1(7-37). To confer resistance to DPP-IV degradation, introduce a point mutation to substitute the alanine (B10760859) at position 8 with glycine (B1666218) (A8G).

    • Synthesize the cDNA sequence for human serum albumin (HSA).

  • Vector Assembly:

    • Utilize overlapping PCR to fuse the GLP-1(A8G) mutant gene to the N-terminus of the HSA gene. A peptide linker may be inserted between the two genes to ensure proper folding and function.

    • Clone the resulting GLP-1(A8G)-HSA fusion gene into a mammalian expression vector, such as pTT5, which is suitable for transient expression in HEK293 cells. The vector should contain a strong promoter (e.g., CMV) and a signal peptide for secretion of the fusion protein.

  • Verification:

    • Sequence the final construct to confirm the correct orientation and reading frame of the fusion gene.

Protocol 2: Expression and Purification of GLP-1 Fusion Proteins

This protocol details the expression of the GLP-1/HSA fusion protein in CHO-K1 cells and its subsequent purification.

  • Cell Culture and Transfection:

    • Culture CHO-K1 cells in an appropriate medium (e.g., Freestyle media) supplemented with serum and antibiotics.

    • Transiently transfect the CHO-K1 cells with the GLP-1/HSA expression vector using a suitable transfection reagent.

  • Expression:

    • Culture the transfected cells for a designated period (e.g., 120 hours) to allow for the expression and secretion of the fusion protein into the culture medium.

  • Purification:

    • Harvest the cell culture supernatant containing the secreted fusion protein.

    • Clarify the supernatant by centrifugation to remove cells and debris.

    • If the fusion protein includes a His-tag, perform Ni-affinity chromatography for initial purification.

    • Alternatively, for albumin fusion proteins, affinity chromatography using resins like Bestchrom Blue Bestarose FF can be employed. For Fc fusion proteins, Protein A or Protein G affinity resins are suitable.

    • Further purify the protein using ion-exchange chromatography (e.g., Q-sepharose) followed by size-exclusion chromatography (e.g., Superdex 75) to remove remaining impurities and aggregates.

  • Purity and Identity Confirmation:

    • Assess the purity of the final protein product by SDS-PAGE, which should show a band at the expected molecular weight (approximately 73 kDa for GLP-1/HSA).

    • Confirm the identity of the fusion protein by Western blotting using antibodies against both GLP-1 and HSA.

    • Further purity analysis can be performed using High-Performance Liquid Chromatography (HPLC).

Protocol 3: In Vitro Functional Assays

These assays are crucial for determining the biological activity of the purified GLP-1 fusion protein.

  • GLP-1 Receptor Binding Assay:

    • Use a cell line that endogenously expresses the GLP-1 receptor, such as the rat insulinoma cell line INS-1.

    • Plate the INS-1 cells and incubate them with varying concentrations of the GLP-1 fusion protein.

    • Utilize a cellular ELISA-based method to determine the binding affinity (Kd) of the fusion protein to the GLP-1 receptor.

  • cAMP Signaling Assay:

    • Use a reporter cell line, such as CHO cells stably transfected with the GLP-1 receptor and a luciferase reporter gene under the control of a cAMP response element (CRE) promoter.

    • Treat the cells with increasing concentrations of the GLP-1 fusion protein.

    • Measure the induction of luciferase expression, which correlates with the activation of the GLP-1 receptor and subsequent cAMP production. The potency (EC50) of the fusion protein can be determined from the dose-response curve.

  • Insulin Secretion Assay:

    • Plate INS-1 cells and incubate them in a low-glucose buffer to establish a baseline.

    • Treat the cells with different concentrations of the GLP-1 fusion protein in the presence of both low (2.8 mM) and high (16.8 mM) glucose.

    • After a 2-hour incubation, collect the supernatant and measure the insulin concentration using a rat insulin RIA kit. This assay will demonstrate the glucose-dependent insulinotropic activity of the fusion protein.

Protocol 4: In Vivo Functional Studies

This protocol outlines an in-vivo experiment in a mouse model to assess the glucose-lowering effects of the GLP-1 fusion protein.

  • Animal Model:

    • Use a suitable mouse model, such as non-diabetic CD1 mice or diabetic db/db mice.

  • Administration of Fusion Protein:

    • Administer the GLP-1 fusion protein via subcutaneous or intraperitoneal injection at various doses.

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Fast the mice overnight.

    • Administer the GLP-1 fusion protein at a specific time point before the glucose challenge.

    • Inject a bolus of glucose (e.g., 0.5 g/kg) intraperitoneally.

    • Collect blood samples at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose injection.

    • Measure blood glucose and plasma insulin levels to evaluate the effect of the fusion protein on glucose tolerance and insulin secretion.

Data Presentation

Table 1: Purification Summary of GLP-1/HSA Fusion Protein

Purification StepTotal Protein (mg)GLP-1/HSA (mg)Purity (%)Yield (%)
Culture Supernatant15058.539.0100
Immunomagnetic Separation5553.096.490.6
Final Purified Protein5047.0>95.080.3

This table is a representative example based on typical purification outcomes.

Table 2: Functional Characterization of GLP-1 Fusion Proteins

Fusion ProteinReceptor Binding Affinity (Kd, nM)In Vitro Potency (EC50, pM)In Vivo Effect
Native GLP-1-100Short-acting
GLP-1/hIgG213.90 ± 1.52-Significantly decreased glucose excursion in mice one week after a single injection.
GAlbudAb (GLP-1/Domain Antibody)-100Prolonged protection against myocardial ischemia/reperfusion injury in rats.
GLP-1-Tf--Dose-dependently reduced blood glucose and increased insulin secretion in mice.

Visualizations

GLP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1_Fusion_Protein GLP-1 Fusion Protein GLP1R GLP-1 Receptor (GLP-1R) GLP-1_Fusion_Protein->GLP1R Binds to G_protein Gs Protein GLP1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin_Vesicles Insulin Vesicle Exocytosis PKA->Insulin_Vesicles Gene_Transcription Insulin Gene Transcription PKA->Gene_Transcription Epac2->Insulin_Vesicles

Caption: GLP-1 receptor signaling pathway in pancreatic β-cells.

Experimental_Workflow cluster_generation Vector Construction & Expression cluster_purification Purification cluster_functional_studies Functional Studies A Design GLP-1 Fusion Construct B Clone into Expression Vector A->B C Transfect into Host Cells (e.g., CHO) B->C D Culture Cells for Protein Expression C->D E Harvest Supernatant D->E F Affinity Chromatography E->F G Further Purification (IEX, SEC) F->G H Purity & Identity Confirmation (SDS-PAGE, WB) G->H I In Vitro Assays (Receptor Binding, cAMP, Insulin Secretion) H->I J In Vivo Studies (Glucose Tolerance Test in Mice) H->J

Caption: Experimental workflow for GLP-1 fusion protein generation and analysis.

References

Troubleshooting & Optimization

Non-specific binding in GL3 ChIP-seq experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding issues in GL3 ChIP-seq experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of high background and non-specific binding in this compound ChIP-seq experiments?

High background in ChIP-seq can originate from several sources, obscuring true binding signals. Common causes include:

  • Suboptimal Antibody: The antibody used may have low specificity for the this compound protein or cross-react with other cellular components.[1]

  • Incorrect Antibody Concentration: Using too much antibody can lead to binding at non-target sites.[2][3]

  • Inefficient Blocking: Inadequate blocking of beads or chromatin can result in non-specific binding of proteins and DNA.[4][5]

  • Insufficient Washing: Washing steps that are not stringent enough may fail to remove non-specifically bound chromatin.

  • Over-cross-linking: Excessive formaldehyde (B43269) cross-linking can mask epitopes and increase non-specific interactions.

  • Chromatin Fragmentation Issues: Open chromatin regions are more susceptible to shearing, which can lead to higher background signals in those areas. Additionally, improper fragment sizes (ideally 200-1000 bp) can contribute to background.

  • Contaminated Reagents: Buffers and other reagents that are old or contaminated can introduce artifacts and increase background.

Q2: How can I select and validate a high-quality antibody for this compound ChIP-seq?

The quality of the antibody is paramount for a successful ChIP-seq experiment. Not all antibodies designated as "ChIP-grade" will perform adequately for genome-wide studies.

Validation Steps:

  • Primary Characterization: Use techniques like Western Blot to confirm the antibody recognizes a single band at the expected molecular weight for this compound.

  • Secondary Characterization: Perform immunoprecipitation followed by Western Blot (IP-WB) to ensure the antibody can pull down the target protein.

  • Functional Validation: For transcription factors, it is recommended to test the antibody in a cell line where the target protein (this compound) has been knocked down or knocked out. A significant reduction in signal in the knockout/knockdown cells indicates antibody specificity.

  • Lot-to-Lot Validation: It is crucial to repeat characterizations for each new lot of antibody used.

Q3: What are the best practices for minimizing non-specific binding during the immunoprecipitation (IP) step?

Several strategies can be employed during the IP step to reduce background:

  • Pre-clearing Chromatin: Before adding the specific antibody, incubate the chromatin lysate with Protein A/G beads for about an hour. This step removes proteins that non-specifically bind to the beads.

  • Optimizing Antibody Amount: Titrate the amount of this compound antibody to find the optimal concentration that maximizes specific signal while minimizing background. Typically, 1-10 µg of antibody is a good starting range.

  • Blocking Beads: Block the Protein A/G beads with a blocking agent like BSA or salmon sperm DNA to prevent non-specific chromatin binding.

  • Using High-Quality Beads: The quality of Protein A/G beads can impact background levels. Use beads from a reliable supplier known for low background characteristics. Magnetic beads are often preferred as they are easier to work with and can be washed more thoroughly.

Q4: How should I optimize the wash steps to increase signal-to-noise ratio?

Stringent washing is critical for removing non-specifically bound material.

  • Increase Wash Stringency: Use wash buffers with higher salt concentrations (up to 500 mM NaCl) to disrupt weaker, non-specific interactions. Be cautious, as excessively high salt can also elute the specific antibody-protein complex.

  • Increase Number of Washes: Perform multiple washes with different buffers, including low-salt, high-salt, and LiCl-containing buffers.

  • Increase Wash Duration: Extending the incubation time during wash steps can help to more effectively remove background.

  • Tube Swapping: For the final wash, transferring the beads to a new, clean tube can help reduce background from material stuck to the tube walls.

Quantitative Data Summary

Effective troubleshooting often involves comparing experimental outcomes to established benchmarks. The following tables provide a summary of key quantitative parameters for ChIP-seq experiments.

Table 1: Recommended Starting Material and Reagent Quantities

ParameterRecommended RangeRationale
Starting Cell Number1–10 million cellsEnsures sufficient chromatin for immunoprecipitation, directly impacting signal-to-noise ratio.
Chromatin per IP10–25 µgA common range to ensure detectable signal without excessive background.
Antibody per IP1–10 µgNeeds to be empirically determined; too little reduces signal, too much increases non-specific binding.
DNA Fragment Size200–1000 bpOptimal for achieving good resolution while maintaining signal.

Table 2: Key ChIP-seq Quality Control Metrics

MetricDescriptionGood Quality IndicationPoor Quality Indication
FRiP Score (Fraction of Reads in Peaks)The percentage of all mapped reads that fall into the called peak regions.> 1-5% for transcription factors.< 1%; suggests low enrichment and high background.
NSC (Normalized Strand Cross-correlation)Measures the enrichment of reads on the positive and negative strands at a distance corresponding to the fragment length.High NSC value indicates good signal-to-noise.Low NSC value suggests poor enrichment or failed IP.
RSC (Relative Strand Cross-correlation)The ratio of the NSC peak to the background cross-correlation.High RSC value is indicative of a successful experiment.Low RSC value points to high background.
Library Complexity The number of unique, non-redundant reads in the library.High complexity (many unique reads).Low complexity (high percentage of PCR duplicates), indicating insufficient starting material or over-amplification.

Experimental Protocols & Workflows

Protocol: Pre-clearing of Chromatin to Reduce Non-Specific Binding

This protocol is a crucial step to perform before the immunoprecipitation with the target-specific antibody.

  • Prepare Beads: Resuspend the required amount of Protein A/G magnetic beads in a suitable buffer.

  • Wash Beads: Place the tube on a magnetic rack, remove the supernatant, and wash the beads twice with ChIP dilution buffer.

  • Block Beads: Resuspend the beads in ChIP dilution buffer containing a blocking agent (e.g., 1 mg/mL BSA and 0.1 mg/mL salmon sperm DNA). Incubate for at least 1 hour at 4°C with rotation.

  • Prepare Chromatin: Thaw the sheared chromatin lysate on ice.

  • Pre-clear: Add the blocked beads to the chromatin lysate. Incubate for 1-2 hours at 4°C with gentle rotation.

  • Separate: Place the tube on a magnetic rack and carefully transfer the supernatant (the pre-cleared chromatin) to a new, pre-chilled tube. Discard the beads, which have now bound non-specific proteins.

  • Input Control: At this stage, remove a small aliquot (typically 1-5%) of the pre-cleared chromatin to serve as the input control.

  • Proceed to IP: The pre-cleared chromatin is now ready for immunoprecipitation with the anti-GL3 antibody.

Diagrams

ChIP_Seq_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Downstream Analysis Crosslinking 1. Cross-linking (Formaldehyde) CellLysis 2. Cell Lysis Crosslinking->CellLysis ChromatinShearing 3. Chromatin Shearing (Sonication) CellLysis->ChromatinShearing Preclearing 4. Pre-clearing (with beads) ChromatinShearing->Preclearing IP 5. Immunoprecipitation (with anti-GL3 Ab) Preclearing->IP Capture 6. Complex Capture (Protein A/G beads) IP->Capture Washes 7. Washes (Low/High Salt, LiCl) Capture->Washes Elution 8. Elution & Reverse Cross-linking Washes->Elution Purification 9. DNA Purification Elution->Purification LibraryPrep 10. Library Preparation Purification->LibraryPrep Sequencing 11. Sequencing LibraryPrep->Sequencing DataAnalysis 12. Data Analysis Sequencing->DataAnalysis

Caption: A typical experimental workflow for a this compound ChIP-seq experiment.

Troubleshooting_Logic cluster_antibody Antibody Issues cluster_protocol Protocol Steps cluster_chromatin Chromatin Quality Start High Non-specific Binding Observed Ab_Validate Validate Antibody (WB, KO control) Start->Ab_Validate Ab_Tritate Titrate Antibody Concentration Start->Ab_Tritate Preclear Add/Optimize Pre-clearing Step Start->Preclear Blocking Improve Blocking (Beads) Start->Blocking Washes Increase Wash Stringency/Number Start->Washes Crosslinking Optimize Cross-linking Time Start->Crosslinking Shearing Verify Fragment Size (200-1000bp) Start->Shearing

Caption: Troubleshooting logic for addressing high non-specific binding.

References

Technical Support Center: GLABRA3 (GL3) Mutant Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering inconsistent phenotypes in GLABRA3 (GL3) mutant analysis. The information is tailored for scientists in basic research and drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound protein?

A1: GLABRA3 (this compound) is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in regulating cell fate determination in the epidermis of plants, particularly in Arabidopsis thaliana.[1] It is a key component of a transcriptional activation complex, often called the MYB-bHLH-WD40 (MBW) complex, which also includes the R2R3-MYB protein GLABRA1 (GL1) and the WD40 repeat protein TRANSPARENT TESTA GLABRA1 (TTG1).[2][3] This complex is central to the initiation of trichomes (leaf hairs) and the specification of non-hair cells in the root epidermis.[2][4] this compound directly binds to the promoters of downstream target genes, such as GLABRA2 (GL2) and CAPRICE (CPC), to activate their transcription and drive epidermal cell differentiation.

Q2: Why do my this compound single mutants often show a weak or inconsistent trichome phenotype?

A2: The most common reason for a weak or absent phenotype in this compound single mutants is functional redundancy with a closely related bHLH gene, ENHANCER OF GLABRA3 (Ethis compound). This compound and Ethis compound share overlapping functions in trichome development and root hair patterning. In many cases, the presence of a functional Ethis compound protein can largely compensate for the loss of this compound function, resulting in only a modest effect, such as trichomes with fewer branches. The strong, "glabrous" (hairless) phenotype is typically only observed in a this compound ethis compound double mutant, where both redundant genes are knocked out.

Q3: How can the genetic background of my plant line influence the this compound mutant phenotype?

A3: The genetic background can significantly modify the phenotypic expression of a this compound mutation. Natural populations of Arabidopsis and other organisms contain extensive genetic variation. Allelic differences in other genes that interact with the this compound pathway can enhance or suppress the mutant phenotype. For example, variations in the activity of interacting partners like GL1, or downstream targets and repressors, can alter the outcome of a this compound mutation. This principle, where the same mutation leads to different phenotypic severity in different genetic backgrounds, is a well-documented phenomenon in genetics. Therefore, comparing a mutant to its direct wild-type progenitor (i.e., the same ecotype or parental line) is critical for accurate analysis.

Q4: Can environmental factors cause variability in this compound mutant analysis?

A4: Yes, environmental conditions can contribute to phenotypic variability. Trichome development, in particular, can be influenced by factors such as light intensity, temperature, humidity, and nutrient availability. These factors can affect gene expression and overall plant health, potentially exacerbating or masking the subtle phenotypes of a this compound single mutant. To minimize this variability, it is essential to maintain standardized and consistent growth conditions for all experimental and control plants.

Troubleshooting Guide

Problem: My this compound single mutant shows no discernible trichome phenotype compared to the wild type.

Possible CauseRecommended Action & Rationale
Functional Redundancy Generate and analyze a this compound ethis compound double mutant. The ethis compound single mutant also has no obvious trichome defect on its own. However, the this compound ethis compound double mutant exhibits a complete lack of trichomes (glabrous phenotype), which is a clear and easily scorable phenotype. This confirms the redundant roles of this compound and Ethis compound.
Incorrect Genotype Verify the this compound mutation. Use PCR-based genotyping or sequencing to confirm that the plants are homozygous for the this compound allele. An incomplete knockout or a heterozygous state may not produce a noticeable phenotype.
Subtle Phenotype Perform detailed quantitative measurements. Instead of a complete absence, the phenotype might be subtle. Quantify trichome density, the number of branches per trichome, and trichome size on specific leaves (e.g., the third true leaf) under a microscope. This compound mutants often have trichomes with fewer branches than wild-type.

Problem: I observe significant phenotypic variation among individual plants within the same this compound mutant line.

Possible CauseRecommended Action & Rationale
Line is Not Homozygous Self-pollinate and select for a stable, homozygous line. If the line is still segregating, you will see a mix of wild-type, heterozygous, and homozygous mutant phenotypes. Continue selfing the plants that display the mutant phenotype and genotype their progeny to establish a true-breeding homozygous line.
Environmental Heterogeneity Standardize growth conditions. Ensure all plants receive uniform light, water, nutrients, and temperature. Minor variations across a growth chamber or greenhouse can lead to significant developmental differences, especially when studying subtle phenotypes.
Genetic Background Effects Backcross the mutant to the parental wild-type. If the mutant was acquired from another lab or a stock center, it may have a different genetic background. Backcrossing for several generations can help to isolate the mutation in a consistent and defined genetic background, reducing variability from other loci.

Quantitative Data Summary

The following table summarizes the expected phenotypes for single and double mutants in the Arabidopsis trichome and root hair pathways, based on published literature.

GenotypeTrichome PhenotypeRoot Hair Phenotype
Wild Type (e.g., Col-0) Normal trichome density and branching (typically 3 branches).Hairs form only on epidermal cells located over the junction of two cortical cells (H-position).
This compound (single mutant) Modest effect; trichomes are often less branched and slightly smaller.No obvious phenotype.
ethis compound (single mutant) No obvious trichome defect.No obvious phenotype.
This compound ethis compound (double mutant) Glabrous (completely lacks trichomes).Ectopic root hairs; hairs form in both H and N-positions (similar to ttg1).

Key Experimental Protocols

Protocol 1: Generation of a this compound ethis compound Double Mutant

This protocol outlines the standard procedure for creating a double homozygous mutant line from two single mutant parent lines using genetic crossing.

  • Parental Cross: Cross a homozygous this compound mutant plant (pollen donor) with a homozygous ethis compound mutant plant (pollen recipient).

  • F1 Generation: Collect the F1 seeds. All F1 progeny will be heterozygous for both genes (this compound/gl3 Ethis compound/ethis compound). The phenotype should appear wild-type.

  • F2 Generation: Allow the F1 plants to self-pollinate and collect the F2 seeds.

  • Phenotypic Screening: Grow the F2 progeny. The double homozygous recessive mutants (this compound/gl3 ethis compound/ethis compound) will occur at a theoretical frequency of 1/16 and should be identifiable by their strong glabrous phenotype.

  • Genotypic Confirmation: Select the plants with the double mutant phenotype. Use PCR-based genotyping to confirm the homozygosity of both the this compound and ethis compound alleles in these selected plants and their progeny to establish a stable line.

Protocol 2: Analysis of Promoter Activity using GUS Reporter Lines

This protocol is used to determine if this compound regulates a target gene by examining the expression of a reporter construct (e.g., TARGET::GUS) in a this compound mutant background.

  • Genetic Cross: Cross a homozygous this compound mutant line with a homozygous line carrying the reporter construct (e.g., GL2::GUS).

  • Selection: Grow the progeny and select for plants that are homozygous for both the this compound mutation and the GUS reporter transgene. This may require selection based on the this compound phenotype (if any) and a selectable marker for the transgene, followed by PCR confirmation.

  • GUS Staining:

    • Harvest tissues of interest (e.g., seedlings, young leaves) from the selected line and the GL2::GUS line in a wild-type background (as a positive control).

    • Incubate the tissues in GUS staining solution (containing X-Gluc) at 37°C for several hours to overnight in the dark.

    • Remove the chlorophyll (B73375) from the tissues by incubating in 70% ethanol.

  • Analysis: Observe the blue staining pattern under a microscope. A significant reduction or absence of blue color in the this compound background compared to the wild-type background indicates that this compound is required for the activation of the target gene's promoter.

Visual Diagrams

Signaling Pathway for Trichome Initiation

Trichome_Initiation_Pathway cluster_activation Activator Complex Formation cluster_complex MBW Activation Complex cluster_targets Downstream Targets cluster_inhibition Lateral Inhibition GL1 GL1 (R2R3-MYB) MBW GL1-GL3-TTG1 Complex GL1->MBW GL3_Ethis compound This compound / Ethis compound (bHLH) GL3_Ethis compound->MBW TTG1 TTG1 (WD40) TTG1->MBW GL2 GL2 Expression MBW->GL2 Activates CPC_TRY CPC / TRY (R3-MYB Repressors) MBW->CPC_TRY Activates Trichome Trichome Initiation GL2->Trichome Promotes CPC_TRY->MBW Inhibits

Troubleshooting Workflow for Inconsistent Phenotypes

Troubleshooting_Workflow start Start: Inconsistent or Weak this compound Phenotype q1 Is the line confirmed homozygous? start->q1 genotype Action: Genotype individual plants via PCR/sequencing. Select for homozygous line. q1->genotype No q2 Are growth conditions strictly controlled? q1->q2 Yes genotype->q1 standardize Action: Standardize light, temperature, and water. Grow controls and mutants together. q2->standardize No q3 Consider Functional Redundancy with Ethis compound q2->q3 Yes standardize->q2 create_double Action: Create this compound ethis compound double mutant via crossing. q3->create_double end Result: Clear, scorable glabrous phenotype create_double->end

Model of this compound and Ethis compound Functional Redundancy

Functional_Redundancy

References

GL3 Antibody Specificity in Western Blotting: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the GL3 antibody for western blotting experiments. The information is tailored for researchers, scientists, and drug development professionals aiming to achieve high-quality, specific results.

Frequently Asked Questions (FAQs)

Q1: What is the target of the this compound antibody?

The this compound monoclonal antibody specifically recognizes the constant region of the delta chain (δ) of the murine gamma delta T-cell receptor (TCRγ/δ).[1] This receptor is expressed on a subset of T lymphocytes.

Q2: What is the expected molecular weight of the target protein in a western blot?

The theoretical molecular weight of the murine TCR delta chain protein is approximately 16.9 kDa. However, the apparent molecular weight observed on a western blot can be significantly higher due to post-translational modifications, primarily glycosylation. The human TCRγ/δ heterodimer is reported to be around 80 kDa, and the individual delta chain in humans is approximately 60 kDa.[1][2] For chicken TCRγ/δ, the heterodimer is about 90 kDa, with the individual chains appearing at 40-50 kDa, and 32-35 kDa after deglycosylation.[3] Therefore, a band for the murine TCR delta chain could be expected in the range of 25-50 kDa, but this can vary depending on the extent of glycosylation in the specific cell or tissue type being analyzed.

Q3: Is the this compound antibody validated for western blotting?

While the this compound antibody is most commonly used in flow cytometry, immunoprecipitation, and immunohistochemistry, some suppliers list western blotting as a potential application. However, detailed, optimized protocols for western blotting with the this compound antibody are not always readily available. Therefore, optimization of experimental conditions is crucial.

Q4: What are some positive and negative control suggestions for a western blot with the this compound antibody?

  • Positive Controls: Lysates from cell lines or tissues known to express the gamma delta TCR, such as murine intraepithelial lymphocytes from the small intestine or splenocytes.

  • Negative Controls: Lysates from cell lines known not to express the TCR, such as B-cell lines or non-lymphoid cell lines. Additionally, a secondary-antibody-only control (omitting the primary this compound antibody) should be run to check for non-specific binding of the secondary antibody.

Troubleshooting Guide

Problem 1: Weak or No Signal

A faint or absent band at the expected molecular weight is a common issue. The following table outlines potential causes and solutions.

Potential Cause Troubleshooting Steps
Low Target Protein Abundance Increase the amount of protein loaded per lane (20-40 µg is a good starting point). Use a positive control to ensure the target is present. Consider enriching the target protein through immunoprecipitation prior to western blotting.
Suboptimal Antibody Concentration The primary (this compound) or secondary antibody concentration may be too low. Perform a titration to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.
Inefficient Protein Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For smaller proteins like the TCR delta chain, consider using a membrane with a smaller pore size (e.g., 0.2 µm). Optimize transfer time and voltage; over-transferring can lead to loss of small proteins.
Incorrect Blocking Buffer The blocking buffer may be masking the epitope. Try switching from non-fat dry milk to bovine serum albumin (BSA) or vice versa. Reduce the blocking time or the concentration of the blocking agent.
Antibody Inactivity Ensure the antibody has been stored correctly and has not expired. Avoid repeated freeze-thaw cycles.
Problem 2: High Background

High background can obscure the specific signal. Here are some common causes and their solutions.

Potential Cause Troubleshooting Steps
Insufficient Blocking Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Increase the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).
Antibody Concentration Too High A high concentration of the primary or secondary antibody can lead to non-specific binding. Decrease the antibody concentration.
Inadequate Washing Increase the number and duration of wash steps after primary and secondary antibody incubations. Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer to help reduce non-specific interactions.
Membrane Dried Out Ensure the membrane remains hydrated throughout the entire process.
Contaminated Buffers Use freshly prepared, filtered buffers to avoid microbial growth that can cause speckles and high background.
Problem 3: Non-Specific Bands

The presence of unexpected bands can complicate data interpretation.

Potential Cause Troubleshooting Steps
Antibody Cross-Reactivity The this compound antibody may be cross-reacting with other proteins. Use a more specific blocking agent. Ensure you are using a positive control to confirm the identity of the correct band.
Protein Degradation Add protease inhibitors to your lysis buffer to prevent protein degradation, which can result in smaller, non-specific bands. Keep samples on ice during preparation.
Post-Translational Modifications Different glycosylation states of the TCR delta chain can lead to the appearance of multiple bands. To confirm this, you can treat your protein lysate with enzymes that remove glycosylations (e.g., PNGase F) before running the gel.
Sample Overloading Loading too much protein can lead to aggregation and the appearance of non-specific bands. Try reducing the amount of protein loaded per lane.

Experimental Protocols

Standard Western Blotting Protocol for this compound Antibody
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with a protease inhibitor cocktail.

    • Determine the protein concentration of the lysate using a BCA or Bradford assay.

    • Mix the desired amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE:

    • Load samples onto a 12% or 15% polyacrylamide gel to ensure good resolution of lower molecular weight proteins.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the proteins from the gel to a 0.2 µm or 0.45 µm PVDF or nitrocellulose membrane.

    • Perform a wet or semi-dry transfer according to standard protocols.

    • After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the this compound antibody in the blocking buffer. A starting dilution of 1:500 to 1:2000 is recommended, but this should be optimized.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with an HRP-conjugated anti-hamster secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using X-ray film or a digital imaging system.

Visualizations

Logical Workflow for Troubleshooting this compound Western Blotting

WB_Troubleshooting cluster_no_signal Troubleshoot No/Weak Signal cluster_high_bg Troubleshoot High Background cluster_nonspecific Troubleshoot Non-Specific Bands start Start Western Blot no_signal Problem: No/Weak Signal start->no_signal Issue? high_bg Problem: High Background start->high_bg Issue? nonspecific Problem: Non-Specific Bands start->nonspecific Issue? good_blot Good Result start->good_blot No Issue inc_protein Increase Protein Load no_signal->inc_protein opt_ab Optimize Antibody Conc. no_signal->opt_ab check_transfer Check Transfer no_signal->check_transfer opt_blocking Optimize Blocking high_bg->opt_blocking dec_ab Decrease Antibody Conc. high_bg->dec_ab inc_wash Increase Washes high_bg->inc_wash check_degradation Check for Degradation nonspecific->check_degradation deglycosylate Deglycosylation Assay nonspecific->deglycosylate check_controls Run Controls nonspecific->check_controls inc_protein->good_blot opt_ab->good_blot check_transfer->good_blot opt_blocking->good_blot dec_ab->good_blot inc_wash->good_blot check_degradation->good_blot deglycosylate->good_blot check_controls->good_blot

Caption: A flowchart for troubleshooting common this compound western blotting issues.

Gamma Delta T-Cell Receptor Signaling Pathway

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR γδ TCR CD3 CD3 Complex TCR->CD3 Lck Lck CD3->Lck activates Antigen Antigen Antigen->TCR ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 AP1 AP-1 LAT->AP1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKC DAG->PKC Ca Ca²⁺ Release IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Gene Gene Expression (Cytokines, etc.) NFkB->Gene NFAT->Gene AP1->Gene

Caption: A simplified overview of the γδ T-cell receptor signaling cascade.

References

Technical Support Center: Improving GL3 Gene Transformation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of GL3 gene transformation experiments. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to address common challenges and enhance the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound gene?

A1: this compound (GLABRA3) encodes a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in the regulation of trichome (leaf hair) development in Arabidopsis thaliana. It functions as part of a larger protein complex to control the initiation and patterning of these epidermal cells.

Q2: I am not getting any transformants after my floral dip procedure. What are the most common reasons for complete transformation failure?

A2: Complete failure to obtain transformants can stem from several critical factors. Firstly, ensure the health of your Arabidopsis plants; they should be actively flowering with many immature floral buds and show no signs of stress. Secondly, the viability and concentration of your Agrobacterium tumefaciens culture are paramount. Use a fresh, healthy culture and ensure the final optical density (OD600) in your dipping solution is appropriate (typically around 0.8, though lower concentrations can also be effective). Finally, confirm that your selection plates contain the correct antibiotic at the proper concentration and that the antibiotic has not degraded.

Q3: My this compound mutant complementation experiment is not rescuing the mutant phenotype. What could be the issue?

A3: If your this compound construct is not complementing a this compound mutant, consider the following:

  • Functional Redundancy: this compound has a functionally redundant homolog, ENHANCER OF GLABRA3 (Ethis compound). In many cases, a single mutation in this compound may not produce a strong phenotype because Ethis compound can compensate. A this compound ethis compound double mutant is often necessary to observe a significant loss of trichomes.[1]

  • Construct Design: Ensure your construct contains the necessary regulatory elements for proper this compound expression. While the 35S promoter is strong, the native this compound promoter may be required for tissue-specific expression and proper function.

  • Insertion Effects: The location of the T-DNA insertion in the plant genome can affect the expression level of your transgene. It is advisable to analyze multiple independent transgenic lines.

Q4: I am observing an unusual trichome phenotype after overexpressing this compound. Is this expected?

A4: Overexpression of this compound, particularly in combination with its interacting partner GL1, can lead to altered trichome development. For instance, overexpression of this compound or its homolog Ethis compound can result in the formation of ectopic non-hair cells.[2] The specific phenotype can vary depending on the promoter used, the genetic background of the plant, and the level of transgene expression.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during this compound gene transformation experiments.

Problem Possible Cause Recommended Solution
Low Transformation Efficiency (<1%) Poor plant health.Use healthy, robustly growing Arabidopsis plants that have just begun to flower. Consider clipping the primary inflorescence to encourage the growth of multiple secondary bolts.
Suboptimal Agrobacterium culture.Use a freshly grown Agrobacterium culture. Ensure the correct antibiotics are used in the growth media to maintain the plasmid.
Ineffective infiltration medium.Ensure the floral dip solution contains 5% sucrose (B13894) and a surfactant like Silwet L-77 (0.02-0.05%). These components are critical for successful transformation.[3]
Inefficient selection of transformants.Verify the concentration and activity of the selection agent (e.g., kanamycin). Ensure plates are properly prepared and stored.
No Colonies on Selection Plates Inactive selection agent.Prepare fresh selection plates with the correct concentration of the antibiotic.
Failed ligation or incorrect construct.Verify your plasmid construct through restriction digest and sequencing before transforming it into Agrobacterium.
Low competency of Agrobacterium.Prepare fresh electrocompetent or chemically competent Agrobacterium cells.
High Rate of Escapes (False Positives) Selection agent concentration is too low.Optimize the concentration of the selection agent to effectively kill non-transformed seedlings.
Inconsistent application of selection.Ensure uniform distribution of the selection agent in the media.
Gene Silencing of the this compound Transgene Multiple T-DNA insertions.Screen for single-insertion lines using segregation analysis in the T2 generation.
Position effect of the transgene.Analyze multiple independent transgenic lines to account for variations in expression due to the insertion site.
Difficulty in Knocking Out this compound Function Functional redundancy with Ethis compound.To achieve a strong loss-of-function phenotype, it is often necessary to create a this compound ethis compound double mutant.[1]
Inefficient CRISPR/Cas9 guide RNA.Design and test multiple guide RNAs targeting different exons of the this compound gene.

Experimental Protocols

Agrobacterium-mediated Floral Dip Transformation of Arabidopsis thaliana

This protocol is adapted from standard floral dip methods and is suitable for introducing this compound constructs into Arabidopsis.[3]

Materials:

  • Agrobacterium tumefaciens (e.g., strain GV3101) carrying the this compound construct in a binary vector.

  • LB medium with appropriate antibiotics.

  • Healthy, flowering Arabidopsis thaliana plants.

  • Infiltration medium: 5% (w/v) sucrose, 0.05% (v/v) Silwet L-77.

  • Selection plates: MS medium with appropriate selection agent (e.g., 50 µg/mL kanamycin).

Procedure:

  • Prepare Agrobacterium Culture:

    • Inoculate a single colony of Agrobacterium carrying the this compound plasmid into 5 mL of LB medium with the appropriate antibiotics. Grow overnight at 28°C with shaking.

    • Use the starter culture to inoculate a larger volume (200-500 mL) of LB with antibiotics and grow overnight to an OD600 of approximately 0.8-1.2.

  • Prepare Infiltration Medium:

    • Centrifuge the Agrobacterium culture at 5,000 x g for 10 minutes at room temperature.

    • Discard the supernatant and resuspend the bacterial pellet in the infiltration medium to a final OD600 of ~0.8.

  • Floral Dip:

    • Take healthy Arabidopsis plants with numerous young floral buds.

    • Invert the plant and dip the inflorescences into the Agrobacterium suspension for 30-60 seconds with gentle agitation.

    • Place the treated plants on their side in a tray, cover with a plastic dome to maintain humidity, and keep in the dark for 16-24 hours.

  • Plant Recovery and Seed Collection:

    • Return the plants to an upright position and grow under normal long-day conditions.

    • Continue to care for the plants until the siliques are mature and dry.

    • Harvest the seeds (T1 generation) from the treated plants.

  • Selection of Transformants:

    • Surface sterilize the T1 seeds and plate them on selection medium.

    • Cold-stratify the plates at 4°C for 2-3 days to promote uniform germination.

    • Transfer the plates to a growth chamber under long-day conditions.

    • After 7-10 days, transformed seedlings will appear green and healthy, while non-transformants will be bleached and will not develop true leaves.

  • Transplant and Analysis:

    • Carefully transfer the putative transformants to soil.

    • Allow the T1 plants to self-pollinate and collect the T2 seeds.

    • Perform molecular analysis (e.g., PCR, qPCR) to confirm the presence and expression of the this compound transgene.

Quantitative Data Summary

The expression levels of this compound and its related genes can vary significantly between different genetic backgrounds and in response to genetic modifications. The following table summarizes relative gene expression data from a study involving a zfp5 mutant, which affects trichome initiation upstream of the GL1-GL3 complex.

GeneGenotypeRelative Expression Ratio (Mutant/Wild Type)Reference
GL1 zfp5~0.6
This compound zfp5~0.7
Ethis compound zfp5~0.5
TTG1 zfp5~1.0 (no significant change)

Note: These values are approximate based on graphical data and indicate downregulation of key trichome initiation genes in the zfp5 mutant background.

Visualizing Key Processes

This compound Signaling Pathway in Trichome Initiation

The following diagram illustrates the core regulatory network involving this compound in the initiation of trichomes in Arabidopsis.

GL3_Signaling_Pathway cluster_activation Activator Complex Formation cluster_downstream Downstream Targets & Cellular Response cluster_inhibition Lateral Inhibition GL1 GL1 (MYB) Activator_Complex MBW Activator Complex GL1->Activator_Complex This compound This compound/Ethis compound (bHLH) This compound->Activator_Complex Inhibitor_Complex Inhibitory Complex This compound->Inhibitor_Complex TTG1 TTG1 (WD40) TTG1->Activator_Complex GL2 GL2 Activator_Complex->GL2 Activates CPC CPC (R3 MYB) Activator_Complex->CPC Activates Trichome Trichome Initiation GL2->Trichome Promotes CPC->Inhibitor_Complex Moves to adjacent cells Inhibitor_Complex->Activator_Complex Transformation_Workflow cluster_plasmid Plasmid Preparation cluster_plant Plant Transformation cluster_selection Selection and Analysis A This compound Gene Cloning B Transformation into Agrobacterium A->B C Grow Arabidopsis to Flowering B->C D Floral Dip C->D E Seed Harvest (T1) D->E F Selection on Antibiotic Medium E->F G Transplant T1 Putative Transformants F->G H Molecular Confirmation (PCR, qPCR) G->H

References

Technical Support Center: Overcoming Functional Redundancy in GL3/EGL3 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when studying the functionally redundant transcription factors GLABRA3 (GL3) and ENHANCER OF GLABRA3 (Ethis compound) in Arabidopsis thaliana.

Frequently Asked Questions (FAQs)

Q1: Why do my this compound and ethis compound single mutants show a wild-type or very mild phenotype?

A1: this compound and Ethis compound are functionally redundant basic helix-loop-helix (bHLH) transcription factors.[1] This means that in a single mutant background (e.g., this compound-, ethis compound/ethis compound), the remaining functional gene (Ethis compound or this compound, respectively) can largely compensate for the loss of the other, resulting in a phenotype that is often indistinguishable from wild-type plants, particularly under standard growth conditions. The functional redundancy is revealed in the this compound ethis compound double mutant, which displays a pleiotropic phenotype including a lack of trichomes (glabrous), altered root hair patterning, and defects in anthocyanin and seed coat mucilage production.[2][3]

Q2: What is the most effective way to study the function of this compound and Ethis compound given their redundancy?

A2: The most effective approach is to generate and analyze higher-order mutants, specifically the this compound ethis compound double mutant. This genetic approach uncovers the synergistic functions of both proteins. Modern genome editing technologies like CRISPR/Cas9 are highly efficient for generating such double mutants, overcoming the time-consuming process of traditional genetic crossing.

Q3: What are the key interacting partners of this compound and Ethis compound, and how do they influence their function?

A3: this compound and Ethis compound function as part of a larger regulatory complex. Their key interacting partners include:

  • GLABRA1 (GL1): An R2R3-MYB transcription factor that physically interacts with this compound and Ethis compound. This interaction is crucial for the activation of downstream target genes like GLABRA2 (GL2) to initiate trichome development.[4]

  • TRANSPARENT TESTA GLABRA1 (TTG1): A WD40-repeat protein that acts as a scaffold, facilitating the formation of the GL1-GL3/Ethis compound-TTG1 activation complex.[5]

  • CAPRICE (CPC) and TRYPTICHON (TRY): Single-repeat R3 MYB proteins that act as negative regulators. They compete with GL1 for binding to this compound/Ethis compound, thereby inhibiting the formation of the activation complex and preventing trichome formation in adjacent cells.

  • JAZ proteins: Jasmonate ZIM-domain proteins that interact with the C-terminal domains of this compound and Ethis compound, suggesting a role for jasmonate signaling in modulating their activity.

Q4: Can this compound and Ethis compound form dimers?

A4: Yes, yeast two-hybrid assays have shown that this compound can form homodimers and can also interact with Ethis compound to form heterodimers. This dimerization is mediated by their C-terminal domains.

Troubleshooting Guides

Problem 1: My this compound ethis compound double mutant rescue with a 35S::this compound construct is not complete or shows variable phenotypes.

  • Possible Cause: Constitutive overexpression of this compound using the CaMV 35S promoter can disrupt the stoichiometry of the regulatory complex, leading to developmental abnormalities.

  • Troubleshooting Tip: Use the native this compound promoter (pthis compound::this compound) for complementation studies. This ensures that this compound is expressed at the correct developmental stage and in the appropriate tissues, which is more likely to result in a successful and consistent rescue of the mutant phenotype.

Problem 2: I am having difficulty detecting protein-protein interactions with this compound or Ethis compound in my yeast two-hybrid (Y2H) assay.

  • Possible Cause 1: Autoactivation by the bait construct. this compound or Ethis compound fused to the DNA-binding domain (DBD) might independently activate the reporter genes, leading to false positives.

    • Troubleshooting Tip: Before screening, transform the bait plasmid alone into the yeast reporter strain and plate on selective media. If growth occurs, the bait is auto-activating and should not be used without modification (e.g., by truncating the protein to remove the activation domain).

  • Possible Cause 2: The fusion protein is toxic to yeast or misfolded.

    • Troubleshooting Tip: Try using low-copy number plasmids for the Y2H assay to reduce the expression level of the fusion proteins. Additionally, swapping the domains (i.e., cloning this compound/Ethis compound into the activation domain vector and the interacting partner into the DNA-binding domain vector) can sometimes resolve issues related to protein folding and toxicity.

  • Possible Cause 3: The interaction requires other plant-specific proteins or post-translational modifications not present in yeast.

    • Troubleshooting Tip: Validate Y2H results with an in planta method like Bimolecular Fluorescence Complementation (BiFC) or co-immunoprecipitation (Co-IP) from plant extracts.

Problem 3: My CRISPR/Cas9-mediated generation of this compound ethis compound double mutants has a low success rate.

  • Possible Cause 1: Inefficient sgRNAs. The design of the single guide RNAs (sgRNAs) is critical for efficient targeting.

    • Troubleshooting Tip: Design multiple sgRNAs for each gene and test their efficiency in transient expression systems before generating stable transgenic lines. Utilize online tools that predict sgRNA efficiency and off-target effects.

  • Possible Cause 2: Recalcitrant transformation. Some Arabidopsis ecotypes are more difficult to transform.

    • Troubleshooting Tip: Ensure your Agrobacterium-mediated floral dip transformation protocol is optimized. Factors such as the Agrobacterium strain, growth phase, and infiltration medium can significantly impact transformation efficiency.

  • Possible Cause 3: Chimeric mutations in the T1 generation. CRISPR/Cas9 can induce mutations at different stages of development, leading to chimeric plants with a mix of wild-type and mutated cells.

    • Troubleshooting Tip: Screen a large number of T1 plants and select those with a high percentage of mutated tissue. Isolate homozygous mutants in the T2 generation by genotyping individual progeny.

Quantitative Data

Table 1: Trichome Density in this compound and ethis compound Mutant Backgrounds

GenotypeTrichome Density (trichomes/mm²) on Rosette Leaves
Wild-Type (Ler)2.5 ± 0.3
This compound-11.8 ± 0.2
ethis compound-12.3 ± 0.4
This compound-1 ethis compound-10

Data are presented as mean ± SE. Data adapted from studies on trichome phenotypes.

Table 2: Anthocyanin Content in Response to Nitrogen Depletion

GenotypeRelative Anthocyanin Content
Wild-Type (Ler)100%
ethis compound~100%
This compound< 5%

Data are expressed as a percentage of the wild-type anthocyanin levels under nitrogen-depleted conditions. Adapted from studies on flavonoid biosynthesis.

Table 3: Relative Expression of Downstream Target Genes in Mutant Backgrounds

GeneWild-Type (Expression Level)This compound ethis compound (Fold Change)
GL21.0Significantly Reduced
CPC1.0Significantly Reduced

Expression levels in the double mutant are significantly lower compared to the wild-type. The exact fold change can vary depending on the tissue and developmental stage.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Assay for this compound/Ethis compound Interactions

This protocol is adapted for testing the interaction between this compound/Ethis compound and their potential partners.

  • Vector Construction:

    • Clone the full-length coding sequence of this compound or Ethis compound into a bait vector (e.g., pGBKT7, containing the GAL4 DNA-binding domain, DBD).

    • Clone the coding sequence of the potential interacting protein into a prey vector (e.g., pGADT7, containing the GAL4 activation domain, AD).

  • Yeast Transformation:

    • Co-transform the bait and prey plasmids into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).

    • Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for yeast cells that have taken up both plasmids.

  • Interaction Assay:

    • After 3-5 days of incubation at 30°C, pick individual colonies and streak them onto selective media of increasing stringency:

      • SD/-Leu/-Trp/-His (low stringency)

      • SD/-Leu/-Trp/-His with 3-amino-1,2,4-triazole (3-AT) (medium stringency)

      • SD/-Leu/-Trp/-His/-Ade (high stringency)

    • Growth on the selective media indicates a positive interaction.

  • Controls:

    • Positive Control: Co-transform plasmids encoding known interacting proteins.

    • Negative Control: Co-transform the bait plasmid with an empty prey vector and the prey plasmid with an empty bait vector to test for autoactivation.

Chromatin Immunoprecipitation Sequencing (ChIP-seq) for this compound/Ethis compound Target Identification

This protocol outlines the key steps for performing ChIP-seq in Arabidopsis to identify the genomic binding sites of this compound or Ethis compound.

  • Plant Material and Cross-linking:

    • Grow Arabidopsis seedlings expressing a tagged version of this compound or Ethis compound (e.g., this compound-YFP) under appropriate conditions.

    • Harvest 1-2 grams of plant tissue and cross-link with 1% formaldehyde (B43269) under vacuum for 10-15 minutes.

    • Quench the cross-linking reaction with 0.125 M glycine.

  • Chromatin Preparation:

    • Isolate nuclei from the cross-linked tissue.

    • Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an antibody specific to the tag (e.g., anti-YFP) that has been pre-coupled to magnetic beads.

    • Wash the beads extensively to remove non-specifically bound chromatin.

  • DNA Purification:

    • Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight.

    • Treat with Proteinase K to digest proteins and purify the DNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the immunoprecipitated DNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the Arabidopsis reference genome.

    • Use a peak-calling algorithm to identify regions of the genome that are enriched in the ChIP sample compared to an input control.

    • Perform motif analysis on the identified peaks to find the consensus binding sequence for this compound/Ethis compound.

Genetic Complementation of the this compound ethis compound Double Mutant

This protocol describes how to rescue the this compound ethis compound phenotype to confirm that a specific gene (e.g., a candidate this compound ortholog) can substitute for this compound function.

  • Construct Design:

    • Clone the full genomic region of the candidate gene, including its native promoter and terminator sequences, into a plant transformation vector.

  • Agrobacterium-mediated Transformation:

    • Transform the construct into Agrobacterium tumefaciens.

    • Transform homozygous this compound ethis compound double mutant plants using the floral dip method.

  • Selection of Transgenic Plants:

    • Select T1 transgenic plants on a medium containing the appropriate antibiotic or herbicide.

  • Phenotypic Analysis:

    • Observe the T1 and subsequent generations for the restoration of wild-type phenotypes, such as the presence of trichomes on leaves and stems.

    • Quantify the level of rescue by counting trichome density or measuring anthocyanin levels and comparing them to wild-type and this compound ethis compound controls.

  • Molecular Confirmation:

    • Confirm the presence of the transgene in rescued plants using PCR.

    • Analyze the expression of the transgene using RT-qPCR to correlate the level of expression with the degree of phenotypic rescue.

Visualizations

GL3_EGL3_Signaling_Pathway GL1 GL1 (R2R3-MYB) Activation_Complex Activation Complex (GL1-GL3/Ethis compound-TTG1) GL1->Activation_Complex GL3_Ethis compound This compound / Ethis compound (bHLH) GL3_Ethis compound->Activation_Complex Inhibition_Complex Inhibitory Complex GL3_Ethis compound->Inhibition_Complex TTG1 TTG1 (WD40) TTG1->Activation_Complex GL2 GL2 (HD-ZIP) Activation_Complex->GL2 Activates Transcription Trichome Trichome Initiation GL2->Trichome CPC_TRY CPC / TRY (R3-MYB) CPC_TRY->Inhibition_Complex Inhibition_Complex->Activation_Complex Competes with GL1 for this compound/Ethis compound binding No_Trichome No Trichome Initiation Inhibition_Complex->No_Trichome

Caption: Signaling pathway for trichome initiation regulated by this compound/Ethis compound.

Experimental_Workflow Start Start: Phenotype of single mutants (this compound or ethis compound) is wild-type Generate_Mutants Generate this compound ethis compound double mutant (CRISPR or crossing) Start->Generate_Mutants Phenotype_Double Phenotypic Analysis of gthis compound ethis compound (trichomes, root hairs, anthocyanins) Generate_Mutants->Phenotype_Double Y2H Yeast Two-Hybrid (Y2H) to identify interacting proteins Phenotype_Double->Y2H ChIP_seq ChIP-seq to identify downstream target genes Phenotype_Double->ChIP_seq Complementation Genetic Complementation to confirm gene function Phenotype_Double->Complementation Model Develop a model of the This compound/Ethis compound regulatory network Y2H->Model ChIP_seq->Model Complementation->Model

Caption: Experimental workflow for studying this compound/Ethis compound functional redundancy.

Logical_Relationships cluster_mutants Mutant Analysis cluster_approaches Experimental Approaches This compound This compound single mutant (mild phenotype) gl3_ethis compound This compound ethis compound double mutant (strong pleiotropic phenotype) This compound->gl3_ethis compound Reveals Redundancy ethis compound ethis compound single mutant (wild-type phenotype) ethis compound->gl3_ethis compound Reveals Redundancy Genetic Genetics (Higher-order mutants) gl3_ethis compound->Genetic Is studied by Biochemical Biochemistry (Y2H, Co-IP) Genetic->Biochemical Informs Genomic Genomics (ChIP-seq, RNA-seq) Biochemical->Genomic Informs Genomic->Genetic Validates findings in

Caption: Logical relationships in this compound/Ethis compound functional redundancy studies.

References

Technical Support Center: GL3 Gene Silencing using RNAi

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with GL3 gene silencing using RNAi. The information is tailored for scientists and drug development professionals working on this compound-related research.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the this compound gene?

A1: GLABRA3 (this compound) is a basic helix-loop-helix (bHLH) transcription factor that plays a crucial role in the development of trichomes (leaf hairs) in Arabidopsis thaliana. It functions as part of a transcriptional activation complex to regulate the expression of downstream genes involved in trichome initiation and patterning.[1][2][3]

Q2: What is the expected phenotype after successful this compound gene silencing?

A2: Successful silencing of the this compound gene is expected to result in a reduction or complete absence of trichomes on the leaves and stems of Arabidopsis. This is because this compound is a key positive regulator of trichome formation.[4][5] The severity of the phenotype can depend on the efficiency of the knockdown.

Q3: What are the key interacting partners of the this compound protein?

A3: this compound interacts with several other proteins to form a regulatory complex. Its key partners include the R2R3-MYB transcription factor GLABRA1 (GL1) and the WD40-repeat protein TRANSPARENT TESTA GLABRA1 (TTG1). This complex activates downstream targets like GLABRA2 (GL2).

Troubleshooting Guide

Problem 1: Low or No Knockdown of this compound mRNA Levels
Possible Cause Troubleshooting Steps
Inefficient siRNA Delivery - Optimize the transfection protocol for your specific cell type (e.g., protoplasts) or plant tissue. This includes optimizing the siRNA concentration, transfection reagent-to-siRNA ratio, and incubation time. - Ensure the health and confluency of the cells or tissue are optimal for transfection. - Use a validated positive control siRNA (e.g., targeting a housekeeping gene) and a fluorescently labeled negative control siRNA to assess transfection efficiency.
Poor siRNA Design - It is recommended to test at least two to three different siRNAs targeting different regions of the this compound mRNA to identify the most effective one. - Ensure the siRNA sequence is specific to this compound and does not have significant homology to other genes to avoid off-target effects.
siRNA Degradation - Store siRNAs under the manufacturer's recommended conditions (typically -20°C or -80°C in a nuclease-free solution). - Use RNase-free reagents and labware throughout the experiment to prevent siRNA degradation.
Incorrect Timing of Analysis - The optimal time to assess mRNA knockdown can vary. Perform a time-course experiment (e.g., 24, 48, and 72 hours post-transfection) to determine the point of maximum this compound mRNA reduction.
Inefficient qPCR Assay - Validate your qPCR primers for the this compound gene to ensure they have high efficiency (90-110%) and specificity. - Design primers that amplify a region within the target sequence of the siRNA. - Use a stable reference gene for normalization that is not affected by the experimental conditions.
Problem 2: this compound mRNA Levels are Reduced, but Protein Levels Remain High
Possible Cause Troubleshooting Steps
Long Protein Half-Life - The this compound protein may be stable and have a long half-life. Extend the time course of your experiment to 72, 96, or even 120 hours post-transfection to allow for protein turnover.
Inefficient Translation Inhibition - While RNAi primarily acts through mRNA degradation, the efficiency of subsequent translational repression can vary. Confirm knockdown at the protein level using Western blotting.
Antibody Issues - Ensure the primary antibody used for Western blotting is specific and sensitive for the this compound protein. - Optimize the Western blot protocol, including antibody concentration and incubation times.
Problem 3: High Cell Death or Toxicity After Transfection
Possible Cause Troubleshooting Steps
Toxicity of Transfection Reagent - Optimize the concentration of the transfection reagent. Use the lowest concentration that provides high transfection efficiency. - Test different transfection reagents to find one that is less toxic to your cells.
High siRNA Concentration - High concentrations of siRNA can induce an off-target stress or immune response, leading to cell death. Perform a dose-response experiment to determine the lowest effective siRNA concentration.
Poor Cell Health - Ensure cells are healthy and not under stress before transfection. Use cells at a low passage number.
Problem 4: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Steps
Variability in Experimental Conditions - Standardize all experimental parameters, including cell density, passage number, reagent concentrations, and incubation times.
Reagent Instability - Aliquot reagents to avoid multiple freeze-thaw cycles. - Prepare fresh dilutions of siRNAs and transfection reagents for each experiment.

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data that could be generated during this compound gene silencing experiments. Note that specific values will vary depending on the experimental setup.

Table 1: Example of this compound mRNA Knockdown Efficiency in Arabidopsis Protoplasts

siRNA IDConcentration (nM)Time Post-Transfection (hours)Relative this compound mRNA Expression (Normalized to Control)% Knockdown
This compound-siRNA-150480.2575%
This compound-siRNA-250480.4060%
This compound-siRNA-350480.1585%
Scrambled Control50481.000%

Table 2: Example of this compound Protein Knockdown Efficiency in Arabidopsis Seedlings

TreatmentTime Post-Infiltration (hours)Relative this compound Protein Level (Normalized to Loading Control)% Knockdown
This compound-siRNA-3720.3070%
Scrambled Control720.982%
Mock721.000%

Table 3: Example of Phenotypic Analysis of this compound Silenced Arabidopsis Plants

Plant LineAverage Trichome Density (trichomes/mm²)Standard Deviation% Reduction in Trichome Density
Wild Type15.22.10%
This compound-RNAi Line 13.10.879.6%
This compound-RNAi Line 25.81.261.8%
Empty Vector Control14.92.32.0%

Table 4: Example of Cell Viability Assessment in Arabidopsis Protoplasts

TreatmentConcentration (nM)% Cell Viability (MTT Assay)
Untreated Control-100%
Mock Transfection-95%
Scrambled Control siRNA10092%
This compound-siRNA-35093%
This compound-siRNA-310088%

Experimental Protocols

Protocol 1: siRNA Transfection of Arabidopsis Protoplasts

This protocol is adapted from established methods for protoplast transfection.

  • Protoplast Isolation: Isolate mesophyll protoplasts from the leaves of 3-4 week old Arabidopsis thaliana plants using an enzyme solution containing cellulase (B1617823) and macerozyme.

  • Transfection Preparation: Resuspend the protoplasts in a suitable medium (e.g., MMG solution) at a density of 2 x 10^5 cells/mL.

  • Transfection: In a new tube, mix the desired amount of this compound siRNA (e.g., 10 µg) with the protoplast suspension. Gently add an equal volume of PEG-calcium solution and incubate at room temperature for 15-30 minutes.

  • Washing and Incubation: Gently wash the protoplasts to remove the PEG solution and resuspend them in a washing solution (e.g., W5 solution). Incubate the transfected protoplasts in the dark at 22-25°C for 24-72 hours.

  • Harvesting: Harvest the protoplasts by centrifugation for subsequent RNA or protein extraction.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for this compound mRNA Quantification

This protocol provides a general guideline for quantifying this compound mRNA levels.

  • RNA Extraction: Extract total RNA from transfected protoplasts or plant tissue using a commercial kit or a TRIzol-based method.

  • DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for this compound, and the diluted cDNA template. Include a no-template control for each primer set.

  • qPCR Run: Perform the qPCR using a real-time PCR system with a standard thermal cycling program.

  • Data Analysis: Determine the cycle threshold (Ct) values for this compound and a reference gene. Calculate the relative expression of this compound using the ΔΔCt method.

Protocol 3: Western Blot for this compound Protein Detection

This protocol outlines the general steps for detecting this compound protein levels.

  • Protein Extraction: Extract total protein from transfected protoplasts or plant tissue using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., actin or tubulin).

Protocol 4: MTT Assay for Cell Viability

This protocol is a common method for assessing cell viability after siRNA transfection.

  • Cell Plating: Plate the transfected protoplasts in a 96-well plate.

  • Incubation: Incubate the cells for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualizations

GL3_Signaling_Pathway cluster_activation Trichome Initiation Activation cluster_inhibition Lateral Inhibition GL1 GL1 (MYB) Activation_Complex Activator Complex (GL1-GL3-TTG1) GL1->Activation_Complex This compound This compound (bHLH) This compound->Activation_Complex TTG1 TTG1 (WD40) TTG1->Activation_Complex GL2 GL2 (HD-ZIP) Activation_Complex->GL2 Activates CPC CPC (MYB-like) Activation_Complex->CPC Activates TRY TRY (MYB-like) Activation_Complex->TRY Activates Trichome Trichome Initiation GL2->Trichome Inhibitor_Complex Inhibitor Complex CPC->Inhibitor_Complex TRY->Inhibitor_Complex Inhibitor_Complex->GL1 Inhibits

Caption: this compound signaling pathway in Arabidopsis trichome development.

RNAi_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis siRNA_Design 1. siRNA Design & Synthesis (Targeting this compound) Transfection 3. siRNA Transfection siRNA_Design->Transfection Cell_Culture 2. Arabidopsis Protoplast Isolation Cell_Culture->Transfection Incubation 4. Incubation (24-72 hours) Transfection->Incubation mRNA_Analysis 5a. mRNA Analysis (qRT-PCR) Incubation->mRNA_Analysis Protein_Analysis 5b. Protein Analysis (Western Blot) Incubation->Protein_Analysis Phenotype_Analysis 5c. Phenotypic Analysis (Trichome Counting) Incubation->Phenotype_Analysis Viability_Analysis 5d. Cell Viability (MTT Assay) Incubation->Viability_Analysis

References

Validation & Comparative

A Comparative Guide to GL3 and EGL3: Unraveling Redundancy and Specificity in Plant Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant molecular biology, the functional analysis of homologous proteins is paramount to understanding genetic redundancy and the evolution of distinct biological roles. This guide provides a comprehensive comparison of GLABRA3 (GL3) and its homolog, ENHANCER OF GLABRA3 (Ethis compound), two basic helix-loop-helix (bHLH) transcription factors crucial for epidermal cell fate determination in Arabidopsis thaliana. Leveraging experimental data, we delve into their synergistic and unique functions in trichome development, root hair patterning, and anthocyanin biosynthesis.

Functional Overview: Redundancy and Divergence

This compound and Ethis compound are key regulators that act largely redundantly in specifying cell fates in the Arabidopsis root and shoot.[1][2] Both proteins are essential components of a transcriptional activation complex that controls the expression of downstream target genes involved in epidermal development. However, subtle differences in their expression patterns and protein interactions contribute to their partially distinct functions. While single mutants of this compound or ethis compound exhibit relatively mild phenotypes, the this compound ethis compound double mutant displays a complete loss of trichomes and an excess of root hairs, highlighting their overlapping essential roles.[3][4]

Quantitative Comparison of this compound and Ethis compound Function

To illustrate the functional relationship between this compound and Ethis compound, we have summarized key quantitative data from genetic and molecular studies.

Table 1: Phenotypic Comparison of this compound and ethis compound Mutants and Overexpression Lines

GenotypeTrichome PhenotypeRoot Hair PhenotypeReference
Wild Type (Col-0)Normal trichome developmentNormal root hair patterning[5]
This compoundModest reduction in trichome number and branchingNo obvious phenotype
ethis compoundNo obvious trichome defectNo obvious phenotype
This compound ethis compoundCompletely glabrous (no trichomes)Ectopic root hairs in non-hair cell files
35S::this compoundIncreased number of trichomesReduced number of root hairs
35S::Ethis compoundIncreased number of trichomesReduced number of root hairs

Table 2: Gene Expression Analysis in this compound ethis compound Mutants

Reporter GeneExpression Change in this compound ethis compound MutantCellular Process AffectedReference
GL2::GUSReducedTrichome initiation, Non-hair cell specification
CPC::GUSReducedLateral inhibition, Hair cell specification
DFR transcript levelReduced (in this compound under nitrogen depletion)Anthocyanin biosynthesis

Signaling Pathway and Regulatory Network

This compound and Ethis compound function as part of a larger regulatory module that includes R2R3-MYB and WD40 repeat proteins. This complex, often referred to as the MBW complex, activates downstream gene expression.

GL3_EGL3_Signaling cluster_trichome Trichome Initiation cluster_root Root Hair Patterning GL1 GL1 (R2R3-MYB) MBW_trichome MBW Complex (Activator) GL1->MBW_trichome TTG1 TTG1 (WD40) TTG1->MBW_trichome GL3_EGL3_trichome This compound / Ethis compound (bHLH) GL3_EGL3_trichome->MBW_trichome GL2_trichome GL2 MBW_trichome->GL2_trichome Activates Trichome Trichome Formation GL2_trichome->Trichome WER WER (R2R3-MYB) MBW_root MBW Complex (Activator) WER->MBW_root GL3_EGL3_root This compound / Ethis compound (bHLH) GL3_EGL3_root->MBW_root GL2_root GL2 MBW_root->GL2_root Activates CPC CPC (R3-MYB) MBW_root->CPC Activates NonHairCell Non-Hair Cell GL2_root->NonHairCell CPC->WER Inhibits (Lateral Inhibition) HairCell Hair Cell CPC->HairCell GUS_Workflow Start Plant Tissue (e.g., seedling) Staining Immerse in GUS Staining Solution Start->Staining Infiltration Vacuum Infiltration (10-15 min) Staining->Infiltration Incubation Incubate at 37°C (overnight, dark) Infiltration->Incubation Destaining Ethanol Washes (Chlorophyll removal) Incubation->Destaining Microscopy Microscopic Observation Destaining->Microscopy End Expression Pattern Visualized Microscopy->End CoIP_Workflow Start Plant Cell Lysate Preclear Pre-clear with Protein A/G Beads Start->Preclear IP Incubate with Primary Antibody Preclear->IP Capture Add Protein A/G Beads to Capture Complex IP->Capture Wash Wash Beads to Remove Non-specific Proteins Capture->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot Elute->Analyze End Identify Interacting Proteins Analyze->End Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction BD_Bait1 BD-Bait Promoter1 Promoter BD_Bait1->Promoter1 AD_Prey1 AD-Prey No_Transcription No Transcription Reporter1 Reporter Gene BD_Bait2 BD-Bait Promoter2 Promoter BD_Bait2->Promoter2 AD_Prey2 AD-Prey AD_Prey2->BD_Bait2 Transcription Transcription Reporter2 Reporter Gene

References

Complementation Testing of GLABRA3 (GL3) Mutant Alleles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GLABRA3 (GL3) mutant alleles in Arabidopsis thaliana and the experimental data supporting their functional complementation. GLABRA3, a basic helix-loop-helix (bHLH) transcription factor, is a critical component of the regulatory network controlling trichome (leaf hair) development. Understanding the function of different this compound alleles and the potential to rescue mutant phenotypes through complementation is crucial for dissecting the molecular mechanisms of cell fate determination and morphogenesis in plants.

Comparative Analysis of this compound Mutant Alleles and Complementation

Mutations in the this compound gene lead to a range of trichome defects, from reduced trichome number and branching to a complete lack of trichomes (glabrous phenotype), especially when combined with mutations in its functionally redundant homolog, ENHANCER OF GLABRA3 (Ethis compound).[1][2] Complementation testing, which involves introducing a wild-type copy of the this compound gene into a mutant background, is a definitive method to confirm that the observed phenotype is a direct result of the mutation in this compound. Successful complementation, indicated by the restoration of the wild-type trichome phenotype, validates the function of the introduced gene.

Quantitative Data Summary

The following table summarizes the quantitative data from complementation experiments on this compound mutant alleles. The data highlights the restoration of trichome formation in the severe this compound ethis compound double mutant background upon transformation with various this compound constructs.

GenotypeTransgeneMean Trichome Number (per leaf)PhenotypeReference
Wild Type (Col-0)-~100-150Normal trichome developmentInferred from multiple sources
This compound-3-~50% reduction compared to WTReduced trichome number[3]
ethis compound-77439-~10% reduction compared to WTSlightly reduced trichome number[3]
This compound-3 ethis compound-77439-0Glabrous (no trichomes)[3]
This compound-3 ethis compound-77439pthis compound:this compound(genomic):3'-1kb58.3 ± 21.4Partial rescue of trichome formation
This compound-3 ethis compound-77439pthis compound:this compound(genomicΔintron1):3'-1kb35.8 ± 16.2Weaker rescue
This compound-3 ethis compound-77439pthis compound:this compound(genomicΔintron2):3'-1kb0No rescue
This compound-3 ethis compound-77439pthis compound:this compound(genomicΔintron3):3'-1kb65.2 ± 23.5Rescue comparable to full genomic construct
This compound-3 ethis compound-77439pthis compound:this compound(genomicΔintron4):3'-1kb61.7 ± 20.9Rescue comparable to full genomic construct
This compound-3 ethis compound-77439pthis compound:this compound(genomicΔintron5):3'-1kb69.4 ± 25.1Rescue comparable to full genomic construct
This compound-3 ethis compound-77439pthis compound:this compound(genomicΔintron6):3'-1kb28.9 ± 14.7Weaker rescue

Note: Trichome numbers are presented as mean ± standard deviation where available. The data indicates that the full genomic this compound sequence, and particularly the second intron, is crucial for the complete rescue of the glabrous phenotype.

Experimental Protocols

Detailed methodologies for the key experiments involved in the complementation testing of this compound mutant alleles are provided below.

Vector Construction for Complementation

Objective: To create a binary vector containing the wild-type this compound gene for subsequent plant transformation.

Materials:

  • Wild-type Arabidopsis thaliana (e.g., Col-0) genomic DNA

  • PCR primers specific to the this compound genomic region (including promoter and terminator sequences)

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase (for traditional cloning) or Gateway® cloning system reagents (for recombination-based cloning)

  • A suitable plant binary vector (e.g., pCAMBIA, pEarleyGate series)

  • Escherichia coli competent cells for plasmid amplification

  • Standard molecular biology reagents and equipment

Protocol:

  • Isolate Genomic DNA: Extract high-quality genomic DNA from wild-type Arabidopsis thaliana seedlings.

  • Amplify the this compound Gene: Use PCR to amplify the entire genomic region of this compound, including its native promoter (e.g., 1-2 kb upstream of the start codon) and terminator sequences (e.g., 0.5-1 kb downstream of the stop codon). Use a high-fidelity DNA polymerase to minimize errors.

  • Clone into a Binary Vector:

    • Traditional Cloning: Digest both the PCR product and the binary vector with appropriate restriction enzymes. Ligate the this compound fragment into the linearized vector using T4 DNA ligase.

    • Gateway® Cloning: Clone the PCR product into a Gateway® entry vector (pENTR) and then perform an LR recombination reaction to transfer the this compound gene into a destination binary vector.

  • Transform E. coli: Transform the ligation or recombination product into competent E. coli cells.

  • Select and Verify Clones: Select transformed E. coli colonies on an appropriate antibiotic medium. Isolate plasmid DNA from several colonies and verify the presence and orientation of the this compound insert by restriction digest and/or DNA sequencing.

Agrobacterium-mediated Transformation of Arabidopsis thaliana

Objective: To introduce the this compound complementation construct into this compound mutant plants. The floral dip method is a widely used and efficient technique.

Materials:

  • Agrobacterium tumefaciens strain (e.g., GV3101)

  • The verified binary vector containing the this compound gene

  • This compound mutant Arabidopsis thaliana plants (e.g., this compound-1, this compound-sst, or this compound ethis compound)

  • LB medium and appropriate antibiotics

  • Infiltration medium (5% sucrose (B13894) solution)

  • Surfactant (e.g., Silwet L-77)

  • Growth chambers or greenhouse facilities

Protocol:

  • Transform Agrobacterium: Introduce the binary vector into competent Agrobacterium tumefaciens cells via electroporation or heat shock.

  • Select Transformed Agrobacterium: Select transformed Agrobacterium colonies on LB plates containing appropriate antibiotics.

  • Prepare Inoculum: Inoculate a liquid LB culture with a single colony of transformed Agrobacterium and grow overnight at 28°C.

  • Prepare Infiltration Suspension: Pellet the overnight culture by centrifugation and resuspend the cells in the infiltration medium to an OD600 of approximately 0.8. Just before dipping, add Silwet L-77 to a final concentration of 0.02-0.05%.

  • Floral Dip: Grow this compound mutant plants until they have started to flower. Dip the inflorescences of the plants into the Agrobacterium suspension for 30-60 seconds.

  • Post-Infiltration Care: Place the dipped plants in a humid environment for 16-24 hours. Then, return them to normal growth conditions and allow them to set seed.

  • Select Transgenic Plants: Harvest the seeds (T1 generation) and sterilize them. Plate the seeds on a selection medium containing an appropriate antibiotic or herbicide corresponding to the resistance marker on the binary vector.

  • Confirm Transformation: Transplant the resistant seedlings (T1 plants) to soil. Confirm the presence of the transgene by PCR using primers specific to the this compound construct.

Phenotypic Analysis of Complemented Plants

Objective: To quantitatively assess the restoration of the trichome phenotype in the transgenic plants.

Materials:

  • T1 and subsequent generations of transgenic Arabidopsis plants

  • Wild-type and this compound mutant control plants

  • Stereomicroscope or scanning electron microscope

  • Image analysis software

Protocol:

  • Trichome Density: Count the number of trichomes on a defined area of a specific leaf (e.g., the third or fourth rosette leaf) for wild-type, this compound mutant, and complemented transgenic plants. Calculate the trichome density (trichomes per mm²).

  • Trichome Branching: Examine the trichomes under a microscope and count the number of branches per trichome. Analyze the distribution of trichomes with different branch numbers (e.g., 2-branched, 3-branched, 4-branched).

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine if the differences in trichome density and branching between the mutant and the complemented lines are statistically significant.

  • Imaging: Document the trichome phenotypes using a stereomicroscope or scanning electron microscope for visual comparison.

Visualizations

This compound Signaling Pathway in Trichome Development

GL3_Signaling_Pathway GL1 GL1 (R2R3-MYB) Activator_Complex Activator Complex GL1->Activator_Complex GL3_Ethis compound This compound / Ethis compound (bHLH) GL3_Ethis compound->Activator_Complex TTG1 TTG1 (WD40) TTG1->Activator_Complex GL2 GL2 (HD-ZIP) Activator_Complex->GL2 Activates TRY_CPC TRY / CPC (R3-MYB) Activator_Complex->TRY_CPC Activates Trichome_Initiation Trichome Initiation GL2->Trichome_Initiation TRY_CPC->Activator_Complex Inhibits

Caption: The this compound signaling pathway in Arabidopsis trichome development.

Experimental Workflow for Complementation Testing

Complementation_Workflow Start Start: Select this compound mutant allele Vector_Construction 1. Vector Construction: Clone WT this compound gene into binary vector Start->Vector_Construction Agro_Transformation 2. Agrobacterium Transformation: Introduce vector into Agrobacterium Vector_Construction->Agro_Transformation Floral_Dip 3. Plant Transformation: Floral dip of this compound mutant plants Agro_Transformation->Floral_Dip T1_Selection 4. Selection of T1 Transgenics: Select on antibiotic/herbicide medium Floral_Dip->T1_Selection Phenotypic_Analysis 5. Phenotypic Analysis: Quantify trichome rescue in T1/T2 generations T1_Selection->Phenotypic_Analysis Data_Comparison 6. Data Comparison: Compare with WT and mutant controls Phenotypic_Analysis->Data_Comparison Conclusion Conclusion: Confirmation of this compound function Data_Comparison->Conclusion

References

A Comparative Analysis of GLABRA3 (GL3) and GLABRA1 (GL1) Mutant Phenotypes in Arabidopsis Trichome Development

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a side-by-side comparison of the mutant phenotypes for two key regulatory genes in Arabidopsis thaliana trichome development: GLABRA3 (GL3) and GLABRA1 (GL1). This document is intended for researchers and scientists in plant biology and drug development, offering a concise overview of the functional consequences of mutations in these genes, supported by experimental data and methodologies.

Introduction to this compound and GL1 in Trichome Formation

Trichomes, or leaf hairs, are specialized epidermal cells that play a role in protecting plants from biotic and abiotic stresses. Their development is a well-established model for studying cell differentiation in plants. The initiation of trichome formation is controlled by a core complex of transcription factors.[1] This complex includes GLABRA1 (GL1), a R2R3-MYB transcription factor, and GLABRA3 (this compound) or its homolog ENHANCER OF GLABRA3 (Ethis compound), which are basic helix-loop-helix (bHLH) proteins.[2][3] These proteins interact with a WD40-repeat protein, TRANSPARENT TESTA GLABRA1 (TTG1), to form an activation complex.[4][5] This GL1-GL3-TTG1 complex activates the expression of downstream genes, such as GLABRA2 (GL2), to initiate the process of trichome development.

Quantitative Comparison of Mutant Phenotypes

Mutations in GL1 and this compound lead to distinct and informative phenotypes regarding their roles in trichome development. While both are positive regulators, the severity of their mutant phenotypes differs significantly.

Phenotypic TraitWild Type (Col-0)gl1 MutantThis compound Mutant
Trichome Presence Trichomes present on leaves, stems, and sepals.Glabrous (lacks trichomes) on leaves.Trichomes are present, but their characteristics are altered.
Trichome Density Normal trichome density.Essentially zero on the leaf surface.Modestly reduced trichome number compared to wild type.
Trichome Branching Typically 3-4 branches per trichome.Not applicable.Reduced branching; trichomes are often less branched than in wild type.
Trichome Size Normal cell size.Not applicable.Smaller trichomes compared to wild type.
Endoreduplication Normal levels of DNA endoreduplication.Not applicable.Reduced levels of endoreduplication in trichome cells.

Experimental Protocols

The characterization of this compound and GL1 mutant phenotypes relies on standardized methods for observing and quantifying trichome morphology.

Trichome Density and Branching Analysis

This protocol outlines the general steps for quantifying trichome numbers and branching patterns on Arabidopsis leaves.

a. Plant Growth and Sample Collection:

  • Grow Arabidopsis thaliana plants (wild-type, gl1, and this compound mutants) under controlled conditions (e.g., 16 hours light/8 hours dark photoperiod).

  • Collect the first true leaves from multiple individual plants at a consistent developmental stage (e.g., 21 days after germination) for analysis.

b. Imaging:

  • Mount the collected leaves on a microscope slide.

  • Use a stereomicroscope or a scanning electron microscope (SEM) to visualize the trichomes on the adaxial (upper) surface of the leaves.

  • Capture images of a defined area of the leaf surface for trichome density calculations. For branching analysis, capture images of individual, well-defined trichomes.

c. Data Analysis:

  • Trichome Density: Use image analysis software, such as ImageJ, to measure the leaf area in the captured images. Manually or automatically count the number of trichomes within that area. Calculate the trichome density as the number of trichomes per square millimeter.

  • Trichome Branching: For each captured trichome image, manually count the number of branches. Categorize trichomes based on their branch number (e.g., 1-branched, 2-branched, 3-branched, etc.) and calculate the percentage of each category for a given genotype.

Scanning Electron Microscopy (SEM) for Detailed Morphology

SEM provides high-resolution images for detailed analysis of trichome structure.

a. Sample Preparation:

  • Fix small sections of leaf tissue in a primary fixative (e.g., glutaraldehyde) followed by a secondary fixative (e.g., osmium tetroxide).

  • Dehydrate the samples through a graded ethanol (B145695) series.

  • Critical-point dry the samples to preserve their three-dimensional structure.

  • Mount the dried samples on SEM stubs and coat them with a thin layer of gold or palladium to make them conductive.

b. Imaging:

  • Observe the samples in a scanning electron microscope at various magnifications to visualize the detailed morphology of the trichomes.

Signaling Pathway

The initiation of trichome development is governed by a well-defined genetic pathway in which GL1 and this compound are central components. The following diagram illustrates the core regulatory interactions.

Trichome_Initiation_Pathway GL1 GL1 (MYB) Activator_Complex Activator Complex (GL1-GL3-TTG1) GL1->Activator_Complex This compound This compound/Ethis compound (bHLH) This compound->Activator_Complex TTG1 TTG1 (WDR) TTG1->Activator_Complex GL2 GL2 (HD-ZIP) Activator_Complex->GL2 Activates TRY_CPC TRY/CPC (R3 MYB) Activator_Complex->TRY_CPC Activates Trichome_Initiation Trichome Initiation GL2->Trichome_Initiation Promotes TRY_CPC->Activator_Complex Inhibits

A simplified model of the trichome initiation pathway in Arabidopsis.

This pathway illustrates that GL1, this compound/Ethis compound, and TTG1 form an activator complex that promotes the expression of GL2, a key positive regulator of trichome formation. This complex also activates the expression of negative regulators like TRYPTICHON (TRY) and CAPRICE (CPC), which in turn inhibit the activity of the activator complex, creating a feedback loop that is crucial for the proper patterning of trichomes on the leaf surface.

References

Validating the GL3-TTG1 Protein Interaction: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming protein-protein interactions (PPIs) is a critical step in elucidating cellular signaling pathways and identifying potential therapeutic targets. The interaction between the basic helix-loop-helix (bHLH) transcription factor GLABRA3 (GL3) and the WD40-repeat protein TRANSPARENT TESTA GLABRA1 (TTG1) is a well-established example in plant biology, primarily known for its role in regulating trichome (leaf hair) development in Arabidopsis thaliana. This guide provides a comparative overview of common experimental techniques used to validate the this compound-TTG1 interaction, complete with detailed protocols and a summary of key considerations.

The interaction between this compound and TTG1 is a cornerstone of a larger transcriptional activation complex, which also includes the R2R3-MYB transcription factor GLABRA1 (GL1). This complex is essential for initiating the cascade of gene expression that leads to trichome formation.[1] Validating the direct interaction between this compound and TTG1 is therefore fundamental to understanding this developmental pathway. Several robust methods are routinely employed for this purpose, each with its own set of advantages and limitations. This guide will focus on three widely used techniques: the Yeast Two-Hybrid (Y2H) assay, Co-immunoprecipitation (Co-IP), and Bimolecular Fluorescence Complementation (BiFC).

Comparison of Key Methodologies for Validating this compound-TTG1 Interaction

The choice of method for validating the this compound-TTG1 interaction depends on various factors, including the specific research question, available resources, and the desired level of detail (qualitative vs. quantitative). The following table summarizes the key characteristics of the Y2H, Co-IP, and BiFC assays.

FeatureYeast Two-Hybrid (Y2H)Co-immunoprecipitation (Co-IP)Bimolecular Fluorescence Complementation (BiFC)
Principle Reconstitution of a functional transcription factor in yeast due to the interaction of two proteins fused to its DNA-binding and activation domains.Co-purification of interacting proteins from a cell lysate using an antibody specific to one of the proteins.Reconstitution of a fluorescent protein from two non-fluorescent fragments, each fused to one of the interacting proteins.
System In vivo (in yeast)In vivo or in vitroIn vivo (in plant cells or other model systems)
Nature of Interaction Primarily detects direct, binary interactions.Can detect both direct and indirect interactions within a protein complex.Primarily detects direct interactions, but can also indicate proximity within a complex.
Localization Data NoNoYes, provides subcellular localization of the interaction.
Throughput High-throughput screening of libraries is possible.Lower throughput, typically used to confirm specific interactions.Moderate throughput.
Quantitative Potential Can be adapted for quantitative analysis (e.g., liquid β-galactosidase assay), but often used qualitatively.Can be quantitative with methods like LUMIER (Luminescence-based Mammalian Interactome).Can be semi-quantitative by measuring fluorescence intensity.
Common Artifacts False positives due to self-activation of the reporter gene; false negatives if the interaction occurs outside the nucleus.Non-specific binding to the antibody or beads; disruption of weak interactions during lysis and washing.Spontaneous, non-specific association of the fluorescent protein fragments; steric hindrance from the fluorescent tags.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducible and reliable results. Below are generalized protocols for Y2H, Co-IP, and BiFC, adapted for the study of Arabidopsis proteins like this compound and TTG1.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful genetic method to identify and confirm protein-protein interactions.[2] It relies on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD).[3] In this assay, this compound would be fused to the BD ("bait") and TTG1 to the AD ("prey"). If this compound and TTG1 interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor that activates reporter genes, leading to a detectable phenotype (e.g., growth on selective media).[2][3]

Experimental Workflow:

Y2H_Workflow cluster_cloning Plasmid Construction cluster_transformation Yeast Transformation cluster_selection Selection & Detection Cloning_Bait Clone this compound into BD vector Transformation Co-transform bait and prey plasmids into yeast Cloning_Bait->Transformation Cloning_Prey Clone TTG1 into AD vector Cloning_Prey->Transformation Selection Plate on selective media (-Leu, -Trp, -His) Transformation->Selection Detection Observe for growth (interaction) Selection->Detection

Y2H Experimental Workflow

Detailed Protocol:

  • Vector Construction:

    • Clone the full-length coding sequence of this compound into a GAL4 DNA-binding domain (BD) vector (e.g., pGBKT7).

    • Clone the full-length coding sequence of TTG1 into a GAL4 activation domain (AD) vector (e.g., pGADT7).

    • Verify the constructs by sequencing to ensure in-frame fusion.

  • Yeast Transformation:

    • Co-transform the BD-GL3 and AD-TTG1 plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold) using the lithium acetate (B1210297) method.

    • As negative controls, co-transform BD-GL3 with an empty AD vector, and AD-TTG1 with an empty BD vector.

    • Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay:

    • After 2-3 days of growth, pick individual colonies and streak them onto a higher stringency selective medium, such as SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His). 3-Amino-1,2,4-triazole (3-AT) can be added to suppress leaky HIS3 expression and reduce false positives.

    • Incubate the plates at 30°C for 3-5 days.

    • Growth on the selective medium indicates a positive interaction between this compound and TTG1.

  • Confirmation (Optional):

    • Perform a β-galactosidase filter lift assay to test for the activation of a second reporter gene (lacZ). A blue color change indicates a positive interaction.

Co-immunoprecipitation (Co-IP)

Co-IP is a technique used to study protein-protein interactions in their native cellular environment. An antibody is used to capture a specific protein ("bait"), and if other proteins ("prey") are bound to it, they will be pulled down as well. For the this compound-TTG1 interaction, one could use an antibody against this compound to see if TTG1 is co-precipitated. This is often performed using transient expression in Nicotiana benthamiana leaves or in stable transgenic Arabidopsis lines.

Experimental Workflow:

CoIP_Workflow cluster_expression Protein Expression cluster_lysis Cell Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Expression Express tagged this compound and TTG1 in plant cells Lysis Prepare total protein extract Expression->Lysis IP Incubate with anti-tag antibody and beads Lysis->IP Analysis Wash, elute, and analyze by Western blot IP->Analysis

Co-IP Experimental Workflow

Detailed Protocol:

  • Protein Expression:

    • Generate constructs for expressing this compound and TTG1 with different epitope tags (e.g., this compound-HA and TTG1-FLAG).

    • Co-express the constructs in Nicotiana benthamiana leaves via Agrobacterium-mediated transient expression or use transgenic Arabidopsis plants.

  • Protein Extraction:

    • Harvest the plant tissue and grind it to a fine powder in liquid nitrogen.

    • Resuspend the powder in a non-denaturing lysis buffer containing protease inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.

  • Immunoprecipitation:

    • Incubate the protein extract with an antibody specific to one of the tags (e.g., anti-HA antibody) to capture this compound-HA and any interacting proteins.

    • Add protein A/G-conjugated beads to the mixture to bind the antibody-protein complexes.

    • Incubate with gentle rotation at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a membrane and probe with antibodies against both tags (e.g., anti-HA and anti-FLAG).

    • Detection of TTG1-FLAG in the sample immunoprecipitated with the anti-HA antibody confirms the interaction.

Bimolecular Fluorescence Complementation (BiFC)

BiFC is a powerful technique for visualizing protein-protein interactions in living cells. It is based on the principle that two non-fluorescent fragments of a fluorescent protein (e.g., YFP) can reassemble to form a functional fluorophore when brought into close proximity by the interaction of two proteins fused to them. This method not only confirms the interaction but also reveals its subcellular localization.

Experimental Workflow:

BiFC_Workflow cluster_cloning Plasmid Construction cluster_expression Transient Expression cluster_imaging Microscopy Cloning_N Clone this compound into nYFP vector Expression Co-express constructs in N. benthamiana leaves Cloning_N->Expression Cloning_C Clone TTG1 into cYFP vector Cloning_C->Expression Imaging Visualize YFP fluorescence by confocal microscopy Expression->Imaging

BiFC Experimental Workflow

Detailed Protocol:

  • Vector Construction:

    • Clone the coding sequence of this compound into a vector containing the N-terminal fragment of YFP (nYFP).

    • Clone the coding sequence of TTG1 into a vector containing the C-terminal fragment of YFP (cYFP).

    • Create both N- and C-terminal fusion constructs for each protein to test all four possible combinations, as the orientation of the tags can affect the reconstitution of the fluorescent protein.

  • Transient Expression in N. benthamiana:

    • Transform the BiFC constructs into Agrobacterium tumefaciens.

    • Co-infiltrate Agrobacterium strains carrying the nYFP and cYFP fusion constructs into the leaves of young N. benthamiana plants.

    • Include a viral suppressor of gene silencing (e.g., p19) to enhance protein expression.

  • Confocal Microscopy:

    • After 2-3 days of incubation, excise a small section of the infiltrated leaf and mount it on a microscope slide.

    • Observe the leaf epidermal cells using a confocal laser scanning microscope.

    • An interaction between this compound and TTG1 will bring the nYFP and cYFP fragments together, leading to the reconstitution of a fluorescent YFP signal. The location of the signal will indicate the subcellular compartment where the interaction occurs.

The this compound-TTG1 Signaling Pathway

The interaction between this compound and TTG1 is a critical node in the transcriptional regulation of trichome development. The following diagram illustrates the central role of this interaction in the context of the larger regulatory network.

GL3_TTG1_Pathway GL1 GL1 (R2R3-MYB) Complex GL1-GL3-TTG1 Activation Complex GL1->Complex This compound This compound (bHLH) This compound->Complex TTG1 TTG1 (WD40) TTG1->Complex GL2 GL2 (HD-ZIP) Complex->GL2 Activates Trichome Trichome Initiation GL2->Trichome Promotes

This compound-TTG1 Interaction in Trichome Initiation

Conclusion

Validating the interaction between this compound and TTG1 can be robustly achieved using Yeast Two-Hybrid, Co-immunoprecipitation, and Bimolecular Fluorescence Complementation assays. Each method provides a unique perspective on the interaction, from confirming a direct binary interaction in a heterologous system (Y2H), to demonstrating the association within a native cellular context (Co-IP), and visualizing the interaction in real-time within living plant cells (BiFC). For a comprehensive understanding, it is often recommended to use at least two of these orthogonal methods to confirm a protein-protein interaction. The choice of methodology should be guided by the specific research goals, and the detailed protocols provided herein offer a starting point for the experimental design. The established interaction between this compound and TTG1 serves as a valuable model for studying the regulation of developmental processes and highlights the importance of rigorous experimental validation in molecular biology research.

References

Unraveling Functional Conservation: A Comparative Guide to Cross-Species Complementation of GLABRA3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the functional conservation of key regulatory genes across species is paramount for translational research and the development of novel therapeutic strategies. This guide provides a comprehensive comparison of the cross-species complementation of GLABRA3 (GL3), a key bHLH transcription factor involved in trichome development in Arabidopsis thaliana, with its homologs from other plant species. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate a deeper understanding of the functional interchangeability of these important regulators.

The Central Role of this compound in Trichome Initiation

In the model organism Arabidopsis thaliana, trichome (leaf hair) formation is a well-established system for studying cell fate determination. The initiation of these specialized epidermal cells is orchestrated by a transcriptional activation complex, often referred to as the MBW (MYB-bHLH-WD40) complex. This complex is composed of a R2R3-MYB protein, GLABRA1 (GL1), a basic helix-loop-helix (bHLH) transcription factor, GLABRA3 (this compound) or its partially redundant homolog ENHANCER OF this compound (Ethis compound), and a WD40-repeat protein, TRANSPARENT TESTA GLABRA1 (TTG1).[1][2][3][4][5] This trimeric complex activates downstream target genes, such as GLABRA2 (GL2), to initiate trichome development. Loss-of-function mutations in this compound and Ethis compound result in a glabrous (hairless) phenotype, highlighting their critical role in this developmental pathway.

Cross-Species Complementation: Putting this compound Homologs to the Test

The functional conservation of this compound homologs can be assessed by their ability to rescue the trichome-deficient phenotype of an Arabidopsis this compound mutant. This process, known as cross-species complementation, provides valuable insights into the evolutionary conservation of gene function and the underlying molecular mechanisms. Here, we compare the ability of this compound homologs from cotton (Gossypium hirsutum) and Brassica species to complement the Arabidopsis this compound mutant phenotype.

Quantitative Comparison of Complementation Studies
SpeciesHomologArabidopsis MutantPhenotypic RescueDownstream Gene ExpressionReference
Gossypium hirsutum (Cotton)DEL65 (from A and D diploid genomes)This compound-1 ethis compound-77439Partial to full restoration of trichomes.Upregulation of trichome-positive regulators GL2, TTG2, and SIM.
Brassica napus, B. rapa, B. villosaBnthis compound, Brthis compound, Bvthis compoundNot a direct complementation of Arabidopsis this compound. Ectopic expression in glabrous B. napus.Induction of trichome formation. Trichome number correlated with the density in the original species.Not reported in the context of Arabidopsis complementation.

Note: The study on Brassica this compound homologs involved ectopic expression in a heterologous Brassica species rather than direct complementation of an Arabidopsis this compound mutant. However, the results strongly suggest functional conservation.

Signaling Pathway and Experimental Workflow

To visually represent the molecular interactions and experimental procedures, we provide the following diagrams generated using the DOT language.

Trichome Initiation Signaling Pathway in Arabidopsis

Trichome_Initiation_Pathway cluster_activation Activator Complex Formation cluster_downstream Downstream Regulation cluster_inhibition Inhibitory Feedback GL1 GL1 (R2R3-MYB) MBW_complex MBW Activator Complex GL1->MBW_complex GL3_Ethis compound This compound/Ethis compound (bHLH) GL3_Ethis compound->MBW_complex TTG1 TTG1 (WD40) TTG1->MBW_complex GL2 GL2 (HD-ZIP) MBW_complex->GL2 Activates CPC_TRY_ETC1 CPC/TRY/ETC1 (R3 MYB) MBW_complex->CPC_TRY_ETC1 Activates Trichome_Initiation Trichome Initiation GL2->Trichome_Initiation CPC_TRY_ETC1->MBW_complex Inhibits Complementation_Workflow cluster_cloning Vector Construction cluster_transformation Plant Transformation cluster_analysis Analysis of Transgenic Plants isolate_homolog 1. Isolate this compound homolog from donor species clone_vector 2. Clone into plant expression vector isolate_homolog->clone_vector agro_transform 3. Transform Agrobacterium tumefaciens clone_vector->agro_transform plant_transform 4. Transform Arabidopsis g_l3_ mutant agro_transform->plant_transform select_transformants 5. Select T1 transgenic plants plant_transform->select_transformants phenotypic_analysis 6. Phenotypic analysis (Trichome scoring) select_transformants->phenotypic_analysis molecular_analysis 7. Molecular analysis (qRT-PCR) select_transformants->molecular_analysis

References

Safety Operating Guide

Personal protective equipment for handling GL3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the chemical compound GL3 (CAS No. 60037-39-0). The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance or mixture according to Regulation (EC) No 1272/2008, it is crucial to adhere to standard laboratory safety practices to minimize exposure and ensure a safe working environment.[1] The following personal protective equipment is recommended when handling this compound in solid (powder) or solution form.

PPE CategoryItemSpecifications and Use
Hand Protection Disposable Nitrile GlovesProvides protection against incidental contact. Inspect gloves before each use and change them frequently, especially after direct contact with the substance.
Eye Protection Safety Glasses with Side ShieldsProtects eyes from dust particles and splashes. Should meet ANSI Z87.1 standards.
Respiratory Protection NIOSH-Approved RespiratorRecommended when engineering controls are insufficient to maintain exposure below permissible limits, especially when handling the powder and dust formation is likely.
Body Protection Laboratory CoatA standard lab coat should be worn to protect skin and clothing from potential contamination.

Operational Plan for Handling this compound

Adherence to a strict operational workflow is critical for the safe handling of any chemical, including this compound.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment involving this compound.

  • Information Review: Review the Material Safety Data Sheet (MSDS) for this compound.[1][2]

  • Work Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • PPE Check: Don the appropriate personal protective equipment as detailed in the table above.

Handling:

  • Avoid Dust Formation: When handling the solid form of this compound, take care to avoid creating dust.[1]

  • Prevent Contact: Avoid direct contact with the skin and eyes.[1]

  • Ventilation: Use adequate ventilation, such as a chemical fume hood, to minimize inhalation of any dust or aerosols.

  • Labeling: Ensure all containers holding this compound are clearly and accurately labeled.

Post-Handling:

  • Decontamination: Clean the work area thoroughly after handling this compound.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid this compound Waste: Collect surplus or unwanted solid this compound in a clearly labeled, sealed container.

  • This compound Solutions: Collect aqueous and solvent-based solutions containing this compound in separate, clearly labeled, and sealed waste containers.

  • Contaminated Materials: Dispose of items such as gloves, weighing paper, and pipette tips that have come into contact with this compound in a designated hazardous waste container.

Disposal Procedure:

  • Non-recyclable surplus and solutions of this compound should be sent to a licensed professional waste disposal service.

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound from initial preparation to final disposal.

GL3_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase RiskAssessment 1. Conduct Risk Assessment ReviewMSDS 2. Review this compound MSDS RiskAssessment->ReviewMSDS PrepareWorkArea 3. Prepare Work Area (Fume Hood) ReviewMSDS->PrepareWorkArea DonPPE 4. Don Appropriate PPE PrepareWorkArea->DonPPE Handlethis compound 5. Handle this compound (Avoid Dust/Contact) DonPPE->Handlethis compound UseVentilation 6. Use Adequate Ventilation Handlethis compound->UseVentilation Decontaminate 7. Decontaminate Work Area UseVentilation->Decontaminate WashHands 8. Wash Hands Thoroughly Decontaminate->WashHands SegregateWaste 9. Segregate this compound Waste WashHands->SegregateWaste DisposeWaste 10. Professional Waste Disposal SegregateWaste->DisposeWaste

Caption: Workflow for the safe handling of the chemical compound this compound.

References

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